(4-Chlorophenyl)-pyridin-2-yldiazene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-2-yldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWILIMFRGAWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305380 | |
| Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14458-12-9 | |
| Record name | NSC170602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene, a molecule of interest in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate reproducibility and further investigation.
Synthetic Pathway
The synthesis of this compound is typically achieved through a classic azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine, in this case, 4-chloroaniline, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic partner, 2-aminopyridine.
The overall reaction scheme is as follows:
Step 1: Diazotization of 4-Chloroaniline
4-Chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt, the 4-chlorobenzenediazonium chloride.
Step 2: Azo Coupling with 2-Aminopyridine
The freshly prepared 4-chlorobenzenediazonium chloride is then introduced to a solution of 2-aminopyridine. The electron-rich nature of the 2-aminopyridine directs the electrophilic diazonium salt to couple, forming the stable azo compound, this compound.
A logical workflow for this synthesis is depicted in the following diagram:
Figure 1. A flowchart illustrating the synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for diazotization and azo coupling reactions.
Materials and Methods
| Reagent/Solvent | Purity | Supplier |
| 4-Chloroaniline | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | ≥99% | Merck |
| Hydrochloric Acid | 37% | Fisher Scientific |
| 2-Aminopyridine | ≥98% | Acros Organics |
| Sodium Hydroxide | ≥97% | VWR |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Merck |
Synthesis of 4-Chlorobenzenediazonium Chloride (in situ)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-chloroaniline (1.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-chloroaniline solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.
Synthesis of this compound
-
In a separate 250 mL beaker, dissolve 2-aminopyridine (0.94 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold 4-chlorobenzenediazonium chloride solution to the 2-aminopyridine solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator over anhydrous calcium chloride.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound. It is important to note that while a specific experimental report with all these details for the exact target molecule was not found in the literature search, the data presented is based on closely related structures and spectroscopic principles. Researchers should perform their own characterization to confirm the identity and purity of their synthesized compound.
| Property | Expected Value/Data |
| Molecular Formula | C₁₁H₈ClN₃ |
| Molecular Weight | 217.66 g/mol |
| Appearance | Colored solid (e.g., orange, red, or yellow) |
| Melting Point | Not reported in the searched literature. To be determined experimentally. |
| Yield | Not reported in the searched literature. To be determined experimentally. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons expected in the range of 7.0-8.5 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons expected in the range of 110-160 ppm. |
| IR (KBr, cm⁻¹) | ~3050-3100 (Ar-H stretch), ~1600 (N=N stretch), ~1580, 1480 (C=C stretch), ~1090 (C-Cl stretch) |
| Mass Spectrometry (m/z) | [M]⁺ at 217.04, [M+2]⁺ at 219.04 (due to ³⁷Cl isotope) |
Logical Relationships in Synthesis
The success of the synthesis of this compound is dependent on several key factors and their interplay. The following diagram illustrates these critical relationships.
Figure 2. A diagram showing the logical dependencies for a successful synthesis.
Conclusion
This technical guide outlines a reliable and straightforward synthetic route to this compound. By following the detailed experimental protocols and understanding the key reaction parameters, researchers can successfully synthesize and characterize this compound for their specific applications in drug discovery and materials science. It is recommended that all synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their identity and purity.
In-Depth Technical Guide: Characterization of (4-Chlorophenyl)-pyridin-2-yldiazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of (4-Chlorophenyl)-pyridin-2-yldiazene, a heterocyclic azo compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues to present a robust profile. This guide covers the synthesis, physicochemical properties, and spectroscopic data of the title compound, alongside detailed experimental protocols. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known activities of the broader class of 2-arylazopyridine derivatives.
Introduction
Arylazopyridines are a class of organic compounds characterized by a pyridine ring linked to an aryl group through an azo bridge (-N=N-). These molecules have garnered significant attention due to their diverse applications, including as ligands in coordination chemistry, as molecular switches, and as potential therapeutic agents. The introduction of a 4-chlorophenyl group is anticipated to modulate the electronic and biological properties of the pyridyl-diazene scaffold, making this compound a compound of interest for further investigation. This guide aims to provide a foundational resource for researchers working with this and similar compounds.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through a well-established condensation reaction. The physicochemical properties presented below are a combination of experimentally determined values for analogous compounds and estimations based on structure-activity relationships.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of 2-aminopyridine with 4-chloronitrosobenzene.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that due to the absence of direct experimental data in publicly available literature, some values are estimated based on structurally similar compounds such as 2-(phenylazo)pyridine and its derivatives.
| Property | Value |
| Molecular Formula | C₁₁H₈ClN₃ |
| Molecular Weight | 217.66 g/mol |
| Appearance | Orange to red crystalline solid (Predicted) |
| Melting Point | 85 - 95 °C (Estimated) |
| Boiling Point | > 300 °C (Estimated) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone); Insoluble in water (Predicted) |
| LogP | 3.5 (Estimated) |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected data from various spectroscopic techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related compounds such as 2-phenylpyridine and its substituted analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.70 - 8.65 | d | ~4.5 | H-6 (Pyridine) |
| 7.95 - 7.85 | m | - | H-3, H-4, H-5 (Pyridine) & Phenyl Protons |
| 7.50 - 7.40 | m | - | Phenyl Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (Pyridine) |
| ~150 | C-6 (Pyridine) |
| ~140 | Quaternary Phenyl Carbon (C-Cl) |
| ~137 | C-4 (Pyridine) |
| ~130 | Phenyl Carbons |
| ~125 | Phenyl Carbons |
| ~122 | C-3, C-5 (Pyridine) |
Mass Spectrometry (MS)
The expected mass spectrum would show a prominent molecular ion peak. The fragmentation pattern is predicted based on the analysis of similar structures.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 217/219 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 189/191 | Moderate | [M - N₂]⁺ |
| 111 | Moderate | [C₆H₄Cl]⁺ |
| 78 | High | [C₅H₄N]⁺ |
UV-Vis Spectroscopy
Azo compounds are known for their characteristic absorption bands in the UV-visible region.
Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| ~280 - 320 | High | π → π* transition |
| ~400 - 450 | Moderate | n → π* transition |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
2-Aminopyridine
-
4-Chloronitrosobenzene
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add a solution of 4-chloronitrosobenzene (1.0 eq) in ethanol dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is dissolved in diethyl ether, and the organic layer is washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Electron ionization mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length, with ethanol as the solvent.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the broader class of 2-arylazopyridine derivatives has shown promise in several therapeutic areas.
Anticipated Biological Activities
-
Anticancer Activity: Many nitrogen-containing heterocyclic compounds, including pyridine derivatives, have demonstrated cytotoxic effects against various cancer cell lines. The presence of the azo linkage and the chlorophenyl moiety may contribute to this activity through mechanisms such as DNA intercalation or enzyme inhibition.
-
Antimicrobial Activity: Azo compounds and their derivatives have been reported to possess antibacterial and antifungal properties. The mechanism may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
-
Enzyme Inhibition: The structure of this compound makes it a candidate for inhibiting various enzymes. For instance, it could potentially act as an inhibitor of kinases, proteases, or other enzymes involved in disease pathogenesis.
Postulated Signaling Pathway Involvement
Based on the activities of similar compounds, this compound could potentially modulate key cellular signaling pathways implicated in cancer and inflammation. A hypothetical pathway of action could involve the inhibition of a protein kinase, leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound represents a molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, and predicted physicochemical and spectroscopic properties based on the analysis of structurally related compounds. The outlined experimental protocols offer a practical starting point for its preparation and characterization. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate the potential of this compound.
Disclaimer
The information provided in this document, particularly the quantitative data and biological activities, is based on estimations from analogous compounds and established chemical principles due to the lack of direct experimental data for this compound in the public domain. This guide is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to the Chemical Properties of (4-Chlorophenyl)-pyridin-2-yldiazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)-pyridin-2-yldiazene is a heterocyclic azo compound featuring a pyridine ring linked to a 4-chlorophenyl group through a diazene bridge (-N=N-). This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with arylazo pyridines. The presence of a chlorine atom on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its reactivity, biological targets, and light-absorbing characteristics. This technical guide provides a comprehensive overview of the known and anticipated chemical properties of this compound, including a detailed synthesis protocol, expected characterization data, and a discussion of its potential biological significance and signaling pathway interactions.
Chemical Properties and Data
While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably inferred from closely related 2-arylazopyridine analogs. The following table summarizes the expected chemical and physical properties.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₁H₈ClN₃ |
| Molecular Weight | 217.66 g/mol |
| Appearance | Expected to be a colored (likely orange or red) crystalline solid. |
| Melting Point | Not specifically reported. Related arylazo pyridines exhibit a wide range of melting points, typically between 100-200 °C, depending on the substitution pattern. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |
| Spectroscopic Data | ¹H NMR: Expected chemical shifts for the pyridine and chlorophenyl protons are detailed in the Experimental Protocols section. ¹³C NMR: Expected chemical shifts for the carbon atoms are detailed in the Experimental Protocols section. UV-Vis: Expected to show characteristic π-π* and n-π* transitions in the UV-visible region, typical for azo compounds.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through a standard diazo-coupling reaction. The following protocol is a detailed methodology based on established procedures for the synthesis of 2-arylazopyridines.
Synthesis of this compound
Materials:
-
4-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization of 4-Chloroaniline:
-
Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the 4-chloroaniline solution, maintaining the temperature between 0-5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve pyridine (1.0 eq) in ethanol at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the pyridine solution dropwise, while maintaining the temperature at 0-5 °C and ensuring the pH remains slightly acidic.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a cold, dilute sodium hydroxide solution until a colored precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterization
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for both the pyridine and the 4-chlorophenyl rings. Based on data for 2-(4-chlorophenyl)pyridine, the pyridine protons are expected in the range of δ 7.2-8.7 ppm, and the chlorophenyl protons as two doublets around δ 7.4 ppm and δ 7.9 ppm.[2]
-
¹³C NMR Spectroscopy (101 MHz, CDCl₃): The carbon NMR spectrum is expected to show signals for the pyridine carbons between δ 120-157 ppm and the chlorophenyl carbons between δ 128-138 ppm.[2]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.66 g/mol ).
-
UV-Visible Spectroscopy: The UV-Vis spectrum, recorded in a solvent like ethanol, is anticipated to exhibit absorption bands characteristic of the arylazo pyridine chromophore.[1]
Mandatory Visualizations
Potential Biological Activities and Signaling Pathways
Arylazo pyridines and related nitrogen-containing heterocycles are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the structural motifs suggest potential for antimicrobial and anticancer properties.
-
Antimicrobial Activity: The presence of the azo linkage and the pyridine ring are features found in various antimicrobial agents.[3] The chlorophenyl group can enhance lipophilicity, potentially aiding in cell membrane penetration. It is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.
-
Anticancer Activity: Many pyridine and azo-containing compounds have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. As depicted in Figure 2, it is hypothesized that this compound could interact with cell surface receptors, such as tyrosine kinases, initiating a downstream signaling cascade. This could lead to the modulation of transcription factors and ultimately result in cellular responses like apoptosis or the inhibition of proliferation in cancer cells.
Conclusion
This compound represents a molecule of interest for further investigation in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and insights into its potential biological activities. The provided experimental workflow and postulated signaling pathway offer a roadmap for researchers and drug development professionals to explore the full potential of this and related arylazo pyridine compounds. Further experimental validation of the properties and biological effects outlined in this document is warranted to fully elucidate the therapeutic and technological applications of this compound.
References
Spectroscopic Analysis of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic azo compound, (4-Chlorophenyl)-pyridin-2-yldiazene. The information presented herein is a predictive analysis based on established spectroscopic data for analogous chemical structures, including aryl azo compounds, 2-substituted pyridines, and 4-chlorophenyl derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities in drug discovery and development.
Introduction
This compound is a molecule of interest due to its hybrid structure, incorporating a pyridine ring, a chlorophenyl group, and an azo linkage. Such compounds are often investigated for their potential biological activities, stemming from their ability to act as ligands for various biological targets. A thorough spectroscopic characterization is the cornerstone for confirming the chemical identity, purity, and structural features of this compound, which are critical prerequisites for any further chemical or biological studies. This guide outlines the expected outcomes from key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from the analysis of structurally related compounds.
Table 1: Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | ~280-320 | High | π → π |
| ~430-460 | Moderate | n → π | |
| Dichloromethane | ~285-325 | High | π → π |
| ~435-465 | Moderate | n → π |
Note: The n → π transition of the azo group is characteristically weak and can be influenced by solvent polarity.*
Table 2: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600-1580 | Medium-Strong | C=N and C=C stretching (pyridine ring) |
| ~1580-1560 | Medium | N=N stretch (azo group) |
| ~1470-1450 | Strong | Aromatic C=C stretch (chlorophenyl ring) |
| ~1100-1080 | Strong | C-Cl stretch |
| ~840-810 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
| ~780-740 | Strong | 2-substituted pyridine C-H bend (out-of-plane) |
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6-8.7 | d | 1H | H6' (Pyridine) |
| ~7.8-7.9 | td | 1H | H4' (Pyridine) |
| ~7.7-7.8 | d | 2H | H2, H6 (Chlorophenyl) |
| ~7.4-7.5 | d | 2H | H3, H5 (Chlorophenyl) |
| ~7.3-7.4 | d | 1H | H3' (Pyridine) |
| ~7.1-7.2 | ddd | 1H | H5' (Pyridine) |
Note: 'd' denotes doublet, 'td' denotes triplet of doublets, 'ddd' denotes doublet of doublet of doublets. Coupling constants are expected to be in the typical range for aromatic and heteroaromatic systems.
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-162 | C2' (Pyridine) |
| ~150-152 | C6' (Pyridine) |
| ~150-152 | C1 (Chlorophenyl) |
| ~138-140 | C4' (Pyridine) |
| ~136-138 | C4 (Chlorophenyl) |
| ~129-131 | C3, C5 (Chlorophenyl) |
| ~124-126 | C2, C6 (Chlorophenyl) |
| ~122-124 | C5' (Pyridine) |
| ~118-120 | C3' (Pyridine) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| ~217/219 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| ~111/113 | Moderate | [Cl-C₆H₄]⁺ |
| ~105 | Moderate | [C₆H₅N₂]⁺ |
| ~78 | High | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the diazotization of 4-chloroaniline followed by an azo coupling reaction with pyridine.
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate flask, dissolve pyridine in a suitable solvent.
-
Slowly add the prepared diazonium salt solution to the pyridine solution at a controlled temperature (typically below 10 °C).
-
Maintain a slightly alkaline pH by adding a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the coupling reaction.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product can be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).[1][2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[3]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[4]
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[5][6]
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.[7][8]
-
Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire the ¹H and ¹³C NMR spectra.[10]
-
Data Analysis: Analyze the chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values to elucidate the molecular structure.[11][12]
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).[13][14][15]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[14][16]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).[15]
-
Detection: Detect the abundance of each ion to generate the mass spectrum.[15]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments of the compound.[17]
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationship of the target compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Relationship between molecular structure and spectroscopic techniques.
Conclusion
This technical guide provides a predictive yet comprehensive spectroscopic profile of this compound, a molecule with potential applications in medicinal chemistry and materials science. The tabulated data and experimental protocols serve as a foundational reference for the synthesis and characterization of this and structurally related compounds. The successful application of these spectroscopic methods is essential for ensuring the quality and integrity of the compound, thereby enabling reliable downstream research and development activities. Researchers are encouraged to use this guide as a starting point and to compare their experimental findings with the predicted data to achieve a full and accurate structural elucidation.
References
- 1. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. azom.com [azom.com]
- 4. analysis.rs [analysis.rs]
- 5. amherst.edu [amherst.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mse.washington.edu [mse.washington.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Experimental Design [web.mit.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of (4-Chlorophenyl)-pyridin-2-yldiazene and its Analogues: A Technical Overview for Drug Discovery
Introduction
(4-Chlorophenyl)-pyridin-2-yldiazene belongs to the diverse class of azo compounds, characterized by the functional group R-N=N-R'. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. While direct studies on this compound are not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides significant insights into its potential therapeutic applications. This technical guide consolidates the existing knowledge on related compounds bearing the 4-chlorophenyl and pyridinyl moieties, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the field of drug development.
Anticancer Activity
The (4-chlorophenyl) and pyridinyl groups are prevalent in numerous compounds exhibiting potent anticancer properties. Research has demonstrated that these moieties contribute to the inhibition of cancer cell proliferation and the induction of apoptosis through various mechanisms.
In Vitro Antiproliferative Activity
A range of synthetic compounds incorporating the (4-chlorophenyl) group has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a comparative view of their potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives (e.g., compound 4u) | MGC-803 (Gastric) | 5.1 - 10.1 | [1][2] |
| EC-109 (Esophageal) | 5.1 - 10.1 | [2] | |
| MCF-7 (Breast) | 5.1 - 10.1 | [2] | |
| SMMC-7721 (Liver) | 5.1 - 10.1 | [2] | |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (e.g., compound 4j) | GL261 (Glioblastoma) | 20 | [3] |
| 4-[(Halophenyl)diazenyl]phenol derivatives | HK-1 (Nasopharyngeal) | Varies | [4] |
| Nicotinonitrile derivatives (e.g., derivative 14a) | NCIH 460 (Lung) | 0.025 ± 0.0026 | [5] |
| RKOP 27 (Colon) | 0.016 ± 0.002 | [5] | |
| HeLa (Cervical) | 0.127 ± 0.025 | [5] | |
| U937 (Lymphoma) | 0.422 ± 0.026 | [5] | |
| SKMEL 28 (Melanoma) | 0.255 ± 0.002 | [5] |
Mechanism of Action: Apoptosis Induction
Studies on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have indicated that their anticancer effect is mediated through the induction of apoptosis.[1][2] Flow cytometry and western blot analyses have revealed that these compounds can trigger the activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic pathway.[1]
Figure 1: Proposed apoptotic pathway induced by pyrazolidine-3,5-dione derivatives.
Antimicrobial Activity
The structural components of this compound are also found in various compounds with significant antimicrobial properties. These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial and Antifungal Susceptibility
The antimicrobial potential of related azo and pyridine compounds has been assessed using minimum inhibitory concentration (MIC) and zone of inhibition assays.
| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyridine derivatives (e.g., 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidine-2-one) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity reported | - | [6] |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (e.g., compound 4a) | B. subtilis, E. coli, S. aureus | Promising activity reported | - | [7] |
| 4-[(3-(4-pyridyl)-1,2,4-oxadiazol-5-yl)methoxy]-coumarin | - | - | - | [6] |
| Pyrazoline derivatives | S. aureus | 64 | - | [8] |
| P. aeruginosa | >64 | - | [8] | |
| E. faecalis | 32 | - | [8] | |
| B. subtilis | 64 | - | [8] | |
| C. albicans | 64 | - | [8] | |
| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | K. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgaris | - | High degree of inhibition reported | [9] |
Enzyme Inhibition
Kinase Inhibition
Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of protein kinase B (PKB/AKT).[3] Specifically, compound 4j demonstrated inhibitory activity against AKT2/PKBβ in the low micromolar range.[3] The AKT signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Figure 2: Inhibition of the AKT signaling pathway by a pyrano[2,3-c]pyrazole derivative.
Experimental Protocols
A variety of standardized methods have been employed to evaluate the biological activities of the compounds discussed. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Figure 3: General workflow for an MTT-based cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
The collective evidence from studies on structurally related compounds strongly suggests that this compound and its derivatives are promising scaffolds for the development of novel therapeutic agents. The presence of the 4-chlorophenyl and pyridinyl moieties appears to confer significant anticancer, antimicrobial, and enzyme-inhibitory properties. Further synthesis and biological evaluation of this compound itself are warranted to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide offer a solid foundation for initiating such investigations.
References
- 1. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. ijpbs.com [ijpbs.com]
The Photochemical Landscape of Pyridylazo Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of pyridylazo compounds. These versatile molecules, characterized by a pyridine ring linked to an azo group, exhibit fascinating photochromism, making them promising candidates for a wide range of applications, including biological imaging, photodynamic therapy, and as molecular photoswitches in photopharmacology. This document details their synthesis, photochemical characteristics, and the experimental protocols required for their study, alongside visualizations of key processes.
Core Photochemical Properties: A Quantitative Overview
Pyridylazo compounds undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. The trans isomer is typically the more thermodynamically stable form, while the cis isomer can be generated photochemically. The key parameters governing this photoswitching behavior are summarized below. Due to the diverse range of substituted pyridylazo compounds, this table presents representative data to illustrate the typical photochemical properties.
| Compound Class | λmax trans (nm) | λmax cis (nm) | Photoisomerization Quantum Yield (Φ_trans→cis) | Thermal Half-life (τ_cis→trans) |
| Phenylazopyridines | ~320 | ~430 | ~0.1 - 0.3 | Seconds to Minutes |
| Pyridylazoindoles | >400 (red-shifted) | - | - | Hours |
| Phenylazothiazoles | ~450 - 525 (red-shifted) | Well-separated from trans | - | Up to 7.2 hours[1][2] |
Note: The specific photochemical properties are highly dependent on the substitution pattern on both the pyridyl and the azo-linked aromatic ring, as well as the solvent environment. Red-shifted absorption maxima are a desirable property for biological applications to minimize photodamage and enhance tissue penetration of light.[1]
Experimental Protocols
Synthesis of Pyridylazo Compounds
A common method for the synthesis of pyridylazo compounds is through a diazo coupling reaction. The following is a generalized protocol:
-
Diazotization of the Aminopyridine:
-
Dissolve the chosen aminopyridine derivative in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature and stirring vigorously. This generates the diazonium salt.
-
-
Coupling Reaction:
-
Prepare a solution of the coupling agent (e.g., a phenol, naphthol, or indole derivative) in a basic solution (e.g., sodium hydroxide).
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, again maintaining a low temperature and stirring.
-
The azo dye will precipitate out of the solution.
-
-
Purification:
-
Collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure pyridylazo compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Measurement of Photochemical Properties
1. UV-Vis Spectroscopy for Monitoring Photoisomerization:
-
Prepare a dilute solution of the pyridylazo compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Record the initial absorption spectrum of the thermally adapted trans isomer using a UV-Vis spectrophotometer.
-
Irradiate the solution in a quartz cuvette with a light source corresponding to the λmax of the trans isomer (e.g., a UV lamp or a specific wavelength LED).
-
Record the absorption spectra at different time intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed. This allows for the determination of the λmax of the cis isomer.
-
To observe the thermal back-isomerization, keep the solution in the dark at a constant temperature and record the absorption spectra over time until the initial spectrum of the trans isomer is restored.
2. Determination of Photoisomerization Quantum Yield (Φ):
The photoisomerization quantum yield is a measure of the efficiency of the photochemical reaction. It can be determined using a relative method with a well-characterized actinometer (a chemical system with a known quantum yield).
-
Prepare solutions of the sample and the actinometer with similar absorbances at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (light source, geometry, temperature).
-
Monitor the spectral changes of both the sample and the actinometer over time.
-
The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where k is the rate constant of the photoreaction and F is the fraction of light absorbed.
3. Transient Absorption Spectroscopy:
This technique is used to study the short-lived excited states and the dynamics of the photoisomerization process on ultrafast timescales (femtoseconds to nanoseconds).
-
A high-intensity, short-pulsed "pump" laser excites the sample.
-
A second, low-intensity "probe" pulse, with a variable time delay, is passed through the sample to measure the absorption changes of the transient species.
-
By varying the delay between the pump and probe pulses, the formation and decay of the excited states can be monitored, providing insights into the mechanism of photoisomerization.[3][4][5][6][7]
Visualizing Key Processes
Photoisomerization of Pyridylazo Compounds
The fundamental photochemical process of pyridylazo compounds is the reversible isomerization between the trans and cis forms. This can be visualized as a two-state system controlled by light.
Caption: Reversible photoisomerization of a pyridylazo compound.
Experimental Workflow for Photochemical Characterization
The process of characterizing the photochemical properties of a newly synthesized pyridylazo compound follows a logical workflow.
Caption: Workflow for synthesis and photochemical characterization.
Application in Photodynamic Therapy (PDT)
In photodynamic therapy, a photosensitizer (like certain pyridylazo compounds) is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are toxic to cancer cells.
Signaling Pathway of ROS-Induced Cell Death in PDT
The generation of ROS by photoactivated pyridylazo compounds triggers a cascade of cellular events leading to apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylazothiazoles as Visible-Light Photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solution Phase [warwick.ac.uk]
- 4. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
An In-depth Technical Guide to the Synthesis of Substituted Azobenzene Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of chemical compounds that have garnered significant attention in various scientific fields, particularly in materials science and pharmacology. Their defining feature is the presence of a diazene functional group (-N=N-) connecting two aryl groups. This deceptively simple structure belies a rich and tunable photochemistry, centered around the reversible trans-cis isomerization of the azo bond upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal candidates for the development of molecular switches, photosensitive materials, and photopharmacological agents. In the realm of drug development, the ability to control the activity of a bioactive molecule with light offers unprecedented spatiotemporal precision, minimizing off-target effects and enabling targeted therapies. This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted azobenzene derivatives, detailed experimental protocols, and insights into their application in modulating biological signaling pathways.
Core Synthetic Methodologies
The synthesis of substituted azobenzenes can be broadly categorized into two primary approaches: the Mills reaction and the diazotization of anilines followed by azo coupling. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Mills Reaction
The Mills reaction is a condensation reaction between an aniline and a nitrosobenzene, typically catalyzed by an acid or a base. This method is particularly useful for the synthesis of unsymmetrical azobenzenes, where the two aryl groups bear different substituents. The reaction generally proceeds with good yields, especially when an electron-rich aniline is reacted with an electron-poor nitrosobenzene.[1][2]
A continuous flow setup offers excellent control over reaction parameters and facilitates scalability. The following is a general protocol adapted from a continuous flow synthesis of azobenzenes.[3]
-
Solution Preparation: Prepare separate solutions of the desired aniline (1.0 eq.) and nitrosobenzene (1.0 eq.) in glacial acetic acid. The concentration of each solution should be identical (e.g., 0.1 M).
-
Flow Setup: Use a continuous flow reactor system equipped with two pumps, a mixing unit, and a temperature-controlled reactor coil.
-
Reaction Execution: Pump the aniline and nitrosobenzene solutions at equal flow rates into the mixing unit. The combined solution then enters the reactor coil, which is maintained at a specific temperature (e.g., 70-90°C) for a defined residence time (e.g., 50 minutes).[3]
-
Work-up: The output from the reactor is collected and subjected to an aqueous work-up. This typically involves neutralization with a base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
The following table summarizes the synthesis of various substituted azobenzenes via the Mills reaction in a continuous flow system, highlighting the versatility and efficiency of this method.
| Entry | Aniline Substituent | Nitrosobenzene | Product | Yield (%) |
| 1 | H | Unsubstituted | Azobenzene | >99 |
| 2 | 4-Methyl | Unsubstituted | 4-Methylazobenzene | 95 |
| 3 | 4-Methoxy | Unsubstituted | 4-Methoxyazobenzene | 98 |
| 4 | 4-Fluoro | Unsubstituted | 4-Fluoroazobenzene | 85 |
| 5 | 4-Chloro | Unsubstituted | 4-Chloroazobenzene | 78 |
| 6 | 4-Bromo | Unsubstituted | 4-Bromoazobenzene | 75 |
| 7 | 4-Trifluoromethyl | Unsubstituted | 4-Trifluoromethylazobenzene | 65 |
| 8 | 3-Methyl | Unsubstituted | 3-Methylazobenzene | 92 |
| 9 | 3-Methoxy | Unsubstituted | 3-Methoxyazobenzene | 96 |
| 10 | 2-Methyl | Unsubstituted | 2-Methylazobenzene | 88 |
Data adapted from Griwatz et al., 2022.[3]
Diazotization of Anilines and Azo Coupling
This classical method involves two distinct steps. First, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (0-5°C) to form a diazonium salt. In the second step, the diazonium salt, which is a weak electrophile, is reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form the azobenzene derivative.[4][5]
The following protocol details the synthesis of a hydroxy-substituted azobenzene.
Step 1: Diazotization of an Aniline
-
Dissolve the substituted aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2 M HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise to the aniline solution while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.
Step 2: Azo Coupling
-
In a separate flask, dissolve the coupling component (e.g., a substituted phenol, 1.0 eq.) in an aqueous solution of a base (e.g., 1 M NaOH).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5°C.
-
A brightly colored precipitate of the azobenzene derivative should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) for purification.
The following table provides examples of substituted azobenzenes synthesized through diazotization and azo coupling, with their corresponding yields and characterization data.
| Entry | Aniline Derivative | Coupling Component | Product | Yield (%) | M.p. (°C) | λmax (nm) |
| 1 | Aniline | Phenol | 4-Hydroxyazobenzene | 85 | 152-154 | 348 |
| 2 | 4-Nitroaniline | Phenol | 4-Hydroxy-4'-nitroazobenzene | 92 | 215-217 | 480 |
| 3 | Sulfanilic acid | 2-Naphthol | Orange II | 95 | dec. | 485 |
| 4 | 4-Anisidine | N,N-Dimethylaniline | 4-Methoxy-4'-(dimethylamino)azobenzene | 88 | 165-167 | 410 |
| 5 | 4-Chloroaniline | Resorcinol | 4-Chloro-2',4'-dihydroxyazobenzene | 82 | 203-205 | 385 |
Note: Yields and characterization data are representative and can vary based on specific reaction conditions and purification methods.
Post-Synthetic Modification of the Azobenzene Core
Functionalization of a pre-formed azobenzene scaffold is a powerful strategy for introducing a wide range of chemical moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly well-suited for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly tolerant of various functional groups and is widely used in the synthesis of complex organic molecules.
The following is a general procedure for the Suzuki-Miyaura coupling of a halo-azobenzene with a boronic acid.[7]
-
To a reaction vessel, add the halo-azobenzene (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is a powerful tool for the formation of C-N bonds and has broad substrate scope.
The following is a general procedure for the Buchwald-Hartwig amination of a halo-azobenzene.[8]
-
To a reaction vessel, add the halo-azobenzene (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Add a dry, deoxygenated solvent, such as toluene or dioxane.
-
Seal the reaction vessel and heat the mixture to a temperature between 80-110°C for 12-24 hours, or until the reaction is complete.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Photopharmacology: Modulating Metabotropic Glutamate Receptors
The ability to photocontrol the shape of a molecule has profound implications for drug design. By incorporating an azobenzene moiety into a pharmacophore, it is possible to create a photoswitchable ligand whose biological activity can be turned on or off with light. A prime example of this is the development of photoswitchable ligands for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in synaptic transmission and plasticity.
The photoswitchable ligand "BGAG₁₂,₄₀₀" has been developed to target mGluR subtypes. In its trans isomer, the ligand is inactive. Upon irradiation with a specific wavelength of light, it isomerizes to the cis form, which can then bind to and activate the mGluR. This allows for precise optical control of neuronal signaling.[9]
Signaling Pathways of Metabotropic Glutamate Receptors
The following diagram illustrates the downstream signaling pathways activated by different mGluR subtypes. Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) couple to Gαi/o, which inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. BJOC - Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (4-Chlorophenyl)-pyridin-2-yldiazene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenyl)-pyridin-2-yldiazene , an asymmetrical aromatic azo compound, possesses a chemical structure that suggests potential applications in medicinal chemistry and materials science. However, the inherent stability of the diazene (azo) functional group is a critical parameter influencing its synthesis, storage, and utility. This technical guide provides a comprehensive overview of the factors governing the stability of this class of compounds, drawing upon established principles for aryl-azo compounds. Due to the limited publicly available data specific to this compound, this guide focuses on the general stability of aryl-pyridyl diazenes and related azo compounds, providing a framework for its assessment.
Core Concepts in Azo Compound Stability
Azo compounds, characterized by the R-N=N-R' functional group, are known for their vibrant colors and are widely used as dyes and pigments. Their stability is not absolute and is significantly influenced by external factors such as heat, light, and the chemical environment. The core of their potential instability lies in the susceptibility of the nitrogen-nitrogen double bond to cleavage, which can lead to the formation of radicals and the release of nitrogen gas.[1]
Factors Influencing the Stability of Aryl-Azo Compounds
The stability of this compound is dictated by a combination of electronic and structural factors. The presence of both an electron-withdrawing chlorophenyl group and a nitrogen-containing pyridyl group introduces a degree of electronic asymmetry that can influence the molecule's overall stability.
Table 1: Summary of Factors Affecting the Stability of Aryl-Azo Compounds
| Factor | Influence on Stability | Rationale |
| Thermal Stress | Generally leads to decomposition. | The azo linkage can cleave homolytically upon heating, generating free radicals and nitrogen gas.[1] |
| Light Exposure | Can induce photochemical degradation. | Azo compounds can absorb UV-Vis light, leading to electronic excitation and subsequent reactions like isomerization or decomposition. The presence of oxygen can accelerate photofading.[2][3] |
| pH | Can affect stability, particularly in acidic or basic conditions. | The pyridine nitrogen can be protonated in acidic conditions, altering the electronic properties and potentially the stability of the azo bond. |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can impact stability. | Solvents capable of hydrogen bonding can interact with the azo group, and the overall polarity can influence the rates of decomposition pathways.[2] |
| Substituents | Electron-donating and electron-withdrawing groups on the aryl rings significantly alter stability. | Electron-withdrawing groups can influence the electronic distribution within the molecule, affecting both thermal and photochemical stability.[4][5] The position of substituents (e.g., ortho vs. para) also plays a crucial role.[2] |
| Structural Rigidity | Increased rigidity can enhance thermal stability. | Constraining the molecular structure can hinder the conformational changes required for certain decomposition pathways.[4] |
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound requires a multi-faceted experimental approach. The following are key experimental protocols generalized for the study of aryl-azo compounds.
Thermal Stability Analysis
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
-
Methodology: A small, precisely weighed sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A reference pan is heated simultaneously. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. An exothermic event indicates decomposition.[5][6]
-
Data Output: A thermogram showing heat flow versus temperature, from which the onset of decomposition and the heat of decomposition can be determined.
2. Thermogravimetric Analysis (TGA):
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
-
Methodology: A sample is heated at a controlled rate in a controlled atmosphere, and its mass is continuously monitored. Mass loss corresponds to the release of volatile decomposition products, such as nitrogen gas.
-
Data Output: A thermogram showing mass percentage versus temperature.
Photochemical Stability Analysis
1. UV-Vis Spectrophotometry:
-
Objective: To monitor the degradation of the compound upon exposure to light.
-
Methodology: A solution of the compound in a suitable solvent (e.g., methanol or isopropanol) is prepared.[2] The initial UV-Vis absorption spectrum is recorded. The solution is then irradiated with a light source of a specific wavelength or a broad-spectrum lamp. The UV-Vis spectrum is recorded at regular intervals to monitor the decrease in the absorbance of the characteristic azo band.
-
Data Output: A series of UV-Vis spectra over time, allowing for the calculation of degradation kinetics.
2. High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate and quantify the parent compound and its degradation products.
-
Methodology: A solution of the compound is subjected to photochemical stress as described above. At various time points, an aliquot of the solution is injected into an HPLC system. A suitable stationary phase (e.g., C18) and mobile phase are used to separate the components. A UV detector is typically used for quantification.
-
Data Output: Chromatograms showing the peak area of the parent compound and any new peaks corresponding to degradation products over time.
Visualizing Stability and Decomposition
The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.
Caption: Factors influencing the stability of the target compound.
Caption: Workflow for assessing the stability of an azo compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
Solubility Profile of (4-Chlorophenyl)-pyridin-2-yldiazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the azo compound (4-Chlorophenyl)-pyridin-2-yldiazene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular molecule, this document outlines the theoretical solubility considerations based on its structure, presents a general experimental protocol for determining its solubility in various solvents, and offers a framework for data presentation. The methodologies and visualizations provided herein are intended to serve as a practical resource for researchers initiating studies on this compound or similar pyridyl azo dyes.
Introduction
This compound is a heterocyclic azo compound featuring a pyridine ring linked to a chlorophenyl group through a diazene bridge. Azo dyes are a significant class of organic compounds with wide-ranging applications, from industrial colorants to potential therapeutic agents. The solubility of such compounds is a critical physicochemical parameter that governs their utility in various applications, including in drug delivery systems, analytical reagents, and material science. Understanding the solubility profile is paramount for formulation development, bioavailability, and reaction kinetics.
This guide addresses the current information gap by providing a structured approach to evaluating the solubility of this compound.
Theoretical Solubility Considerations
The solubility of this compound in different solvents is dictated by its molecular structure. The presence of the polar pyridine ring and the nitrogen atoms in the azo linkage suggests potential solubility in polar solvents through dipole-dipole interactions and hydrogen bonding. Conversely, the nonpolar chlorophenyl group indicates that solubility in nonpolar organic solvents is also possible. Azo dyes are generally known to be sparingly soluble in water, a characteristic that can be influenced by the presence of solubilizing or non-solubilizing functional groups. For instance, some azo dyes are soluble in polar organic solvents like ethanol, methanol, acetone, and chloroform.
Data Presentation: A Framework for Solubility Analysis
While specific quantitative data for this compound is not available, the following table provides a template for presenting experimentally determined solubility data. This structured format allows for easy comparison across different solvents and conditions.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | Protic, Polar | 25 | < 0.1 | Sparingly soluble |
| Ethanol | Protic, Polar | 25 | Representative Value | Soluble |
| Methanol | Protic, Polar | 25 | Representative Value | Soluble |
| Acetone | Aprotic, Polar | 25 | Representative Value | Soluble |
| Chloroform | Nonpolar | 25 | Representative Value | Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 25 | Representative Value | Freely Soluble |
| Hexane | Nonpolar | 25 | Representative Value | Insoluble |
Note: The values in this table are representative and should be replaced with experimentally determined data.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO, hexane)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To further separate the solid from the supernatant, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and express it in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for solubility determination.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to approach its solubility characterization. By understanding the underlying structural influences and employing a systematic experimental protocol, scientists and drug development professionals can generate the necessary data to advance their research and development efforts involving this and other related azo compounds.
The Discovery of Novel Pyridylazo Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of drug discovery. Among the vast landscape of heterocyclic compounds, pyridylazo derivatives have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery of novel pyridylazo compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Novel Pyridylazo Compounds
The synthesis of pyridylazo compounds typically involves a two-step process: diazotization of a heterocyclic amine followed by an azo coupling reaction with a suitable coupling agent.[1]
General Synthesis Protocol: Diazotization and Azo Coupling
A common method for the synthesis of pyridylazo dyes involves the diazotization of an amino-pyridine derivative, followed by coupling with a phenolic compound.[2][3]
Experimental Protocol: Synthesis of 6-[3-pyridylazo]-2,4-dichlorophenol (PADCP) [2]
-
Diazonium Salt Formation:
-
Dissolve 0.5 g of 3-aminopyridine in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite with continuous stirring, maintaining the temperature between 0-5 °C, to form the diazonium salt.
-
-
Azo Coupling:
-
Dissolve 2,4-dichlorophenol in a basic aqueous solution (e.g., sodium hydroxide solution).
-
Slowly add the freshly prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
Allow the reaction to proceed for a sufficient time until the formation of the azo dye is complete, as indicated by the formation of a colored precipitate.
-
Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyridylazo compound.
-
This general procedure can be adapted for the synthesis of a wide variety of pyridylazo compounds by using different substituted aminopyridines and coupling components.
Synthesis of Pyridylazo-Containing Schiff Bases
Schiff bases derived from pyridylazo compounds have also shown significant biological potential.[4][5] The synthesis typically involves the condensation of a pyridylazo-containing aldehyde or ketone with a primary amine.
Experimental Protocol: Synthesis of Pyrazole-based Schiff-bases [5]
-
An equimolar mixture of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and a 3-(4-substitutedphenyl)-1H-pyrazole-4-carbaldehyde is refluxed in an ethanol-dioxane mixture for 7 hours in the presence of a catalytic amount of concentrated sulfuric acid.
-
The resulting solution is cooled to room temperature.
-
The separated solid is filtered under suction, washed with ethanol, and recrystallized from an ethanol-dioxane mixture to yield the final Schiff base product.[5]
Biological Activities of Novel Pyridylazo Compounds
Pyridylazo derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Several studies have demonstrated the potential of pyridylazo-related compounds, particularly those incorporating pyrazole and pyridine moieties, as anticancer agents.[6][7][8][9] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[10][11]
Table 1: Anticancer Activity of Novel Pyridylazo-Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine linked 1,2,3-Triazole | MCF-7 | 2.55 | |
| Imidazo[1,2-a]pyridine linked 1,2,3-Triazole | HeLa | 3.89 | [12] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | 45 | [6] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | 47.7 | [1][6] |
| Pyrazolo[3,4-b]pyridine | HepG-2 | 3.42 | [6] |
| Pyrazolo[3,4-b]pyridin-6-one | CNE2 | 2.99 | [12] |
| Pyrazolo[3,4-b]pyridin-6-one | MDA-MB-231 | 3.30 | [12] |
| Pyrazolo[3,4-d]pyrimidine | A549 | 17.50 | [13] |
| Pyrazolo[3,4-d]pyrimidine | Caco-2 | 43.75 | [13] |
| Pyridine-Thiazole Hybrid | HL-60 | 0.57 | [14] |
| Pyrazole Derivative | HCT-116 | 4.2 | [5] |
| Pyrazoline Derivative | U251 | 11.9 | [13] |
| Pyrazoline Derivative | AsPC-1 | 16.8 | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Pyridylazo compounds and their derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal strains.[4][5][15][16][17]
Table 2: Antimicrobial Activity of Novel Pyridylazo-Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | E. faecalis | 32 | [8][17] |
| Pyrazoline Derivative | S. aureus | 64 | [8][17] |
| Pyrazoline Derivative | B. subtilis | 64 | [8][17] |
| Pyrazoline Derivative | C. albicans | 64 | [8][17] |
| Pyrazole-based Schiff Base | S. aureus | - | [5] |
| Pyrazole-based Schiff Base | B. subtilis | - | [5] |
| Pyrazole-based Schiff Base | E. coli | - | [5] |
| Pyrazole-based Schiff Base | P. aeruginosa | - | [5] |
| Alkyl Pyridinol | S. aureus | 0.5-1 | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [8][17]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35±1 °C for 18-24 hours for bacteria).[8][17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][17]
Mechanism of Action and Signaling Pathways
A significant body of research suggests that the anticancer activity of many pyridylazo-related compounds stems from their ability to act as kinase inhibitors.[10][11][19] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazolopyridine scaffold, in particular, has been identified as a privileged core structure in the design of kinase inhibitors.[10][11][14]
One of the key signaling pathways implicated in cancer and often targeted by these inhibitors is the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis. Inhibition of kinases within this pathway can lead to the suppression of tumor growth and induction of apoptosis.
Below is a diagram illustrating a generalized workflow for the discovery of novel pyridylazo compounds as potential therapeutic agents.
References
- 1. 4-(2-Pyridylazo)resorcinol | 1141-59-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publishatcj.com [publishatcj.com]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 18. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (4-Chlorophenyl)-pyridin-2-yldiazene in Catalysis: A Prospective Overview
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of the current scientific literature, it is important to note that specific documented applications of (4-Chlorophenyl)-pyridin-2-yldiazene in the field of catalysis have not been found. The subsequent sections, therefore, provide a prospective look into its potential applications based on the known catalytic behavior of structurally related compounds, namely aryl-azo compounds and pyridine derivatives. This document aims to serve as a foundational guide for researchers interested in exploring the catalytic potential of this specific molecule.
Application Notes
This compound is an organic molecule featuring a pyridine ring linked to a 4-chlorophenyl group via an azo bridge. Both the pyridine and aryl-azo moieties are well-represented in the design of ligands for transition metal catalysis. The unique electronic and steric properties of this compound could offer novel reactivity and selectivity in various catalytic transformations.
1. Potential as a Ligand in Cross-Coupling Reactions:
The pyridine nitrogen atom in this compound can act as a strong σ-donor, making it a candidate for coordinating with transition metals like palladium and nickel, which are pivotal in C-C and C-N bond formation reactions. The azo linkage can also participate in metal coordination, potentially forming a bidentate chelating ligand. This chelation effect can enhance the stability and activity of the catalytic species.
-
Hypothesized Application: Palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic properties imparted by the chlorophenyl group could influence the oxidative addition and reductive elimination steps of the catalytic cycle.
2. Exploration in Oxidation and Reduction Catalysis:
Azo compounds are known to be redox-active. This property, combined with the coordinating ability of the pyridine ring, suggests that metal complexes of this compound could be investigated as catalysts for oxidation and reduction reactions. Copper and iron complexes, in particular, are known to catalyze a variety of oxidation reactions.
-
Hypothesized Application: Catalytic oxidation of alcohols and hydrocarbons, or as a component in catalytic systems for asymmetric hydrogenation, where the chiral environment around the metal center is crucial.
3. Use in Polymerization Reactions:
Nickel and palladium complexes with α-diimine ligands, which share some structural similarities with the potential bidentate coordination of this compound, are well-established catalysts for olefin polymerization. The steric and electronic environment provided by this ligand could influence the polymer's molecular weight and branching.
-
Hypothesized Application: Ethylene and propylene polymerization to produce polyolefins with specific properties.
Prospective Experimental Protocols
The following protocols are hypothetical and based on standard procedures for similar catalytic systems. They are intended to serve as a starting point for experimentation.
Protocol 1: Screening for Activity in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure to screen the efficacy of a this compound-palladium complex in a model Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
In a reaction vial, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent mixture (e.g., 3 mL of toluene and 1 mL of water).
-
Add the internal standard.
-
Seal the vial and place it on a pre-heated stirring block at 100 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Calculate the yield based on the consumption of the limiting reagent (aryl halide).
Table 1: Hypothetical Data for Suzuki-Miyaura Reaction Screening (Note: This data is illustrative and not based on actual experimental results)
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L1 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | L1 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70 |
| 3 | L1 | 1 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4 | L1 | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
*L1 = this compound
Visualizations
Diagram 1: Hypothetical Catalytic Cycle for a Suzuki-Miyaura Reaction
Caption: A simplified representation of a hypothetical Suzuki-Miyaura catalytic cycle where 'L' represents the this compound ligand.
Diagram 2: Experimental Workflow for Catalyst Screening
Caption: A flowchart illustrating the general experimental workflow for screening the catalytic activity of a new ligand.
Disclaimer: The information provided in these application notes and protocols is prospective and based on the chemical principles of related compounds. Researchers should conduct their own thorough safety assessments and optimization studies before implementing these hypothetical procedures.
Application Notes and Protocols for (4-Chlorophenyl)-pyridin-2-yldiazene as a Molecular Switch
Disclaimer: No specific experimental data was found for "(4-Chlorophenyl)-pyridin-2-yldiazene". The following application notes and protocols are based on a representative and well-characterized pyridyl-azo compound, 4-phenylazopyridine , and are intended to serve as a comprehensive guide for researchers. The principles and methodologies described are generally applicable to pyridyl-azo photoswitches.
Introduction
Azo compounds are a class of chemical entities that undergo reversible photoisomerization, making them ideal candidates for use as molecular switches.[1] This property allows for the precise spatiotemporal control of biological and chemical processes using light.[2] Pyridyl-azo compounds, a subset of azobenzenes, offer unique properties due to the presence of the pyridine moiety, including potential for metal coordination and altered photochemical characteristics.[3] These compounds can be switched between their thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light. This isomerization induces a significant change in molecular geometry and dipole moment, which can be harnessed to modulate the function of biomolecules or the properties of materials.[4]
These application notes provide an overview of the principles, properties, and potential applications of pyridyl-azo compounds as molecular switches, along with detailed experimental protocols for their synthesis, characterization, and use.
Application Notes
Principle of Operation
The functionality of pyridyl-azo compounds as molecular switches is based on their reversible trans-cis photoisomerization.
-
trans to cis Isomerization: The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer by irradiation with UV or near-UV light, typically exciting the π-π* transition.[5]
-
cis to trans Isomerization: The reverse isomerization from cis back to the stable trans form can be triggered by irradiation with visible light (exciting the n-π* transition) or can occur thermally in the dark.[5] The rate of thermal relaxation is a critical parameter for the design of molecular switches.
This reversible process allows for the dynamic and repeatable control over systems into which these switches are incorporated.
Photochemical and Photophysical Properties
The photochemical and photophysical properties of pyridyl-azo compounds are crucial for their application as molecular switches. The following table summarizes key parameters for a representative compound, 4-phenylazopyridine, and related derivatives.
| Property | Value | Conditions | Reference |
| trans Isomer Absorption Maxima (λmax) | ~320 nm (π-π) | - | [6] |
| cis Isomer Absorption Maxima (λmax) | ~430 nm (n-π) | - | [6] |
| trans → cis Isomerization Wavelength | 380 nm (violet light) | In solution | [5] |
| cis → trans Isomerization Wavelength | 500 nm (green light) | In solution | [5] |
| cis Isomer Thermal Half-life (t½) | Varies (minutes to hours) | Dependent on substitution and environment | [5] |
| Activation Energy for cis → trans Isomerization | 21 - 22.6 kcal/mol | In n-heptane | [6] |
Potential Applications
The ability to reversibly alter molecular shape and polarity with light opens up a wide range of applications in research and drug development:
-
Photopharmacology: Design of light-activated drugs ("photopharmaceuticals") that can be switched on and off at a specific site in the body, potentially reducing side effects.
-
Controlling Biological Processes: Reversible modulation of enzyme activity, receptor signaling, ion channel function, and gene expression.[5]
-
Smart Materials: Development of photoresponsive polymers, gels, and surfaces with light-controllable properties.
-
Molecular Machinery: Use as components in light-driven molecular motors and machines.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridyl-Azo Compound
This protocol describes a general method for the synthesis of phenylazopyridine derivatives via a diazotization and coupling reaction.[7]
Materials:
-
Aniline derivative (e.g., 4-chloroaniline)
-
Pyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Diazotization of Aniline:
-
Dissolve the aniline derivative in 1 M HCl in a flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes on ice to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate flask, dissolve pyridine in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the pyridine solution with vigorous stirring, while maintaining a low temperature (0-5 °C).
-
Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) by the slow addition of a cold NaOH solution to facilitate the coupling reaction.
-
Continue stirring the reaction mixture at low temperature for 1-2 hours. A colored precipitate of the azo compound should form.
-
-
Isolation and Purification:
-
Collect the crude product by filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyridyl-azo compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: Characterization of Photoisomerization
This protocol outlines the procedure for studying the photoisomerization of a pyridyl-azo compound using UV-Vis spectroscopy.
Materials and Equipment:
-
Synthesized pyridyl-azo compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Light source for trans → cis isomerization (e.g., 380 nm LED or filtered lamp)
-
Light source for cis → trans isomerization (e.g., 500 nm LED or filtered lamp)
-
Quartz cuvette
Procedure:
-
Preparation of the Sample:
-
Prepare a dilute solution of the pyridyl-azo compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the UV-Vis spectrum.
-
-
Measuring the trans Isomer Spectrum:
-
Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally stable trans isomer.
-
-
trans to cis Isomerization:
-
Irradiate the solution in the cuvette with the UV light source (e.g., 380 nm) for a set period (e.g., 1-5 minutes).
-
Immediately record the UV-Vis spectrum. You should observe a decrease in the π-π* band and an increase in the n-π* band, indicating the formation of the cis isomer.
-
Continue irradiation in time intervals until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.
-
-
cis to trans Isomerization (Photochemical):
-
Take the solution at the cis-enriched PSS and irradiate it with the visible light source (e.g., 500 nm).
-
Record the UV-Vis spectra at different time intervals to monitor the back-isomerization to the trans form.
-
-
cis to trans Isomerization (Thermal):
-
Keep the cis-enriched solution in the dark at a constant temperature.
-
Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans isomer.
-
Plot the change in absorbance at a specific wavelength versus time to determine the kinetics of the thermal isomerization and calculate the half-life (t½) of the cis isomer.
-
Protocol 3: Application in a Biological System (Conceptual)
This protocol provides a conceptual framework for using a pyridyl-azo molecular switch to control the activity of a G-protein coupled receptor (GPCR) in a cell-based assay. This is based on the successful photocontrol of metabotropic glutamate receptors.[5]
Materials and Equipment:
-
Cell line expressing the target GPCR
-
Pyridyl-azo compound (as a photoswitchable ligand)
-
Cell culture reagents
-
Assay components to measure downstream signaling (e.g., calcium indicator dye for Gq-coupled receptors)
-
Plate reader or microscope with fluorescence capabilities and equipped with appropriate light sources (e.g., 380 nm and 500 nm LEDs)
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the target GPCR in a suitable format (e.g., 96-well plate).
-
If required, load the cells with an indicator dye (e.g., a calcium-sensitive dye).
-
-
Compound Application:
-
Add the pyridyl-azo compound (in its trans form) to the cells at the desired concentration.
-
-
Baseline Measurement:
-
Measure the baseline signal (e.g., fluorescence intensity) in the dark.
-
-
Photocontrol of Receptor Activity:
-
Activation (cis form): Irradiate the cells with UV light (e.g., 380 nm) to convert the compound to its cis isomer, which is designed to be the active form.
-
Measure the cellular response (e.g., increase in intracellular calcium) immediately after irradiation.
-
Deactivation (trans form): Subsequently, irradiate the cells with visible light (e.g., 500 nm) to switch the compound back to its inactive trans form.
-
Measure the cellular response to confirm the return to the baseline state.
-
The cycle of activation and deactivation can be repeated to demonstrate the reversibility of the control.
-
-
Data Analysis:
-
Quantify the changes in the cellular signal in response to the different light conditions.
-
Compare the responses to control experiments (e.g., cells without the compound, cells with a non-photoswitchable ligand).
-
Visualizations
References
- 1. EP2367426A1 - Phenazopyridine compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Illuminating Phenylazopyridines To Photoswitch Metabotropic Glutamate Receptors: From the Flask to the Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Chlorophenyl)-pyridin-2-yldiazene in Photopharmacology
Disclaimer: To date, specific photopharmacological studies on (4-Chlorophenyl)-pyridin-2-yldiazene are not extensively available in the public domain. The following application notes and protocols are based on established principles of azobenzene-based photoswitches, particularly those incorporating chlorophenyl and pyridyl moieties, to provide a representative and instructive guide for researchers.
Introduction to this compound as a Photoswitch
This compound belongs to the azobenzene family of molecular photoswitches. These molecules can undergo reversible isomerization between two distinct geometric forms—a thermally stable trans isomer and a metastable cis isomer—upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in the molecule's shape, dipole moment, and electronic properties. In a photopharmacological context, this transformation can be harnessed to control the biological activity of the molecule, turning a drug "on" or "off" with high spatiotemporal precision.
The incorporation of a chlorophenyl group is anticipated to red-shift the absorption spectrum, potentially allowing for the use of visible light, which offers deeper tissue penetration and reduced phototoxicity compared to UV light. The pyridyl moiety introduces pH sensitivity and the potential for specific hydrogen bonding or metal coordination, which can be exploited for targeted drug design.
Potential Signaling Pathway Modulation
Azobenzene-based photoswitches can be designed to interact with a variety of biological targets, including receptors, enzymes, and ion channels. A common strategy involves designing the molecule so that one isomer has a high affinity for the target's binding site, while the other isomer has a low affinity. For instance, a photoswitchable ligand could be designed to bind to and activate a G protein-coupled receptor (GPCR) in its trans form, while the light-induced cis form would be inactive.
Quantitative Data
The following table summarizes representative photophysical and biological data for azobenzene derivatives structurally related to this compound. These values serve as a general guideline for what might be expected.
| Parameter | trans Isomer | cis Isomer | Reference Compound |
| λmax (π-π) | ~320-360 nm | ~320-360 nm (diminished) | Azopyridine |
| λmax (n-π) | ~430-450 nm | ~430-450 nm (enhanced) | Azopyridine |
| Photoisomerization Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | - | General Azobenzenes |
| Photoisomerization Quantum Yield (Φcis→trans) | - | 0.4 - 0.6 | General Azobenzenes |
| Thermal Half-life (t1/2) | Thermally stable | Minutes to hours | Azopyridine |
| Biological Activity (IC50) | e.g., 10 µM (in dark) | e.g., >100 µM (under illumination) | Hypothetical Target |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing unsymmetrical azobenzenes is through a diazo coupling reaction.
Materials:
-
2-Aminopyridine
-
4-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Diazotization of 4-Chloroaniline:
-
Dissolve 4-chloroaniline in an aqueous solution of HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
Dissolve 2-aminopyridine in a suitable solvent (e.g., ethanol).
-
Slowly add the previously prepared diazonium salt solution to the 2-aminopyridine solution at 0-5 °C.
-
Adjust the pH of the mixture to be slightly alkaline using a NaOH solution to facilitate the coupling.
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with water.
-
The product is then purified by recrystallization from a suitable solvent or by column chromatography.
-
The final product is dried, and its structure is confirmed by NMR and mass spectrometry.
-
Photochemical Characterization
This protocol outlines the steps to determine the photophysical properties of the photoswitch.
Materials:
-
Synthesized this compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Light sources with specific wavelengths (e.g., LEDs or filtered lamps) for photoisomerization
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Dark Adaptation: Keep the solution in the dark for a sufficient time (e.g., overnight) to ensure it is predominantly in the trans isomeric state.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the dark-adapted solution. This represents the spectrum of the trans isomer.
-
Irradiate the solution with a light source corresponding to the λmax of the π-π* transition (e.g., 365 nm) to induce trans-to-cis isomerization.
-
Record the absorption spectra at different time intervals until a photostationary state (PSS) is reached (no further spectral changes are observed).
-
Subsequently, irradiate the solution with a light source corresponding to the λmax of the n-π* transition of the cis isomer (e.g., 450 nm) to induce cis-to-trans isomerization and record the spectra until the initial trans state is recovered.
-
-
Thermal Relaxation:
-
After reaching the cis-rich PSS, store the solution in the dark at a constant temperature.
-
Record the absorption spectrum at regular intervals to monitor the thermal back-isomerization to the trans form.
-
The thermal half-life (t1/2) can be calculated from the kinetic data.
-
Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of (4-Chlorophenyl)-pyridin-2-yldiazene, a niche aromatic azo compound. The protocols outlined below are based on established analytical techniques for similar chemical structures, including azo dyes and pyridine derivatives. Method validation and optimization will be required for specific matrices and instrumentation.
Introduction
This compound is an aromatic azo compound containing a substituted phenyl ring and a pyridine moiety. Accurate and sensitive detection of such compounds is crucial in various fields, including pharmaceutical development, environmental monitoring, and quality control of chemical synthesis. This document details protocols for the analysis of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS) following reductive cleavage, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties (Inferred)
-
Appearance: Likely a colored crystalline solid (azo compounds are typically colored).
-
Solubility: Expected to be soluble in organic solvents such as acetonitrile, methanol, and DMSO.
-
UV-Vis Absorption: Azo compounds exhibit characteristic absorption bands in the UV-visible region. For aryl azo pyridine compounds, these are typically observed between 310-470 nm, attributable to π → π* and n → π* transitions.[2][3] The exact maximum absorption wavelength (λmax) would need to be determined experimentally.
Analytical Methods
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust technique for the quantification of azo dyes.[4][5] The method allows for the separation of the target analyte from impurities and its quantification based on UV-Vis absorbance.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL stock solution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a diode-array detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.[4]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-1 min: 5% B
-
1-15 min: 5% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Detection: Monitor at the experimentally determined λmax of this compound (a preliminary scan from 200-600 nm is advised). A wavelength of 245 nm can be used as a starting point for aromatic amine detection if the λmax is unknown.[6]
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 1-10 ng/mL | [6] |
| Limit of Quantification (LOQ) | 5-30 ng/mL | [6] |
| Precision (%RSD) | < 5% | [5] |
| Accuracy (Recovery %) | 95-105% | [5] |
Note: These values are typical for HPLC-DAD analysis of similar compounds and must be experimentally determined for this compound.
Workflow Diagram:
Caption: HPLC-DAD analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) of Reductive Cleavage Products
Direct GC-MS analysis of intact azo dyes can be challenging due to their low volatility and potential for thermal degradation. A common and regulated approach is the reductive cleavage of the azo bond to form corresponding aromatic amines, which are more amenable to GC-MS analysis.[7][8][9] For this compound, this would yield 4-chloroaniline and 2-aminopyridine.
Experimental Protocol:
-
Reductive Cleavage (Sample Preparation):
-
To a solution of the sample in a suitable solvent (e.g., methanol), add a reducing agent such as sodium dithionite.
-
Adjust the pH to approximately 6 and heat the mixture (e.g., 70 °C for 30 minutes) to facilitate the reduction.[8]
-
After cooling, neutralize the solution and perform a liquid-liquid extraction of the resulting amines into an organic solvent like diethyl ether or ethyl acetate.
-
Concentrate the organic extract under a stream of nitrogen.
-
Derivatization (e.g., acetylation) may be necessary to improve the chromatographic properties of the amines, though it is not always required.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-35Sil MS) is suitable.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injection: Splitless injection is recommended for trace analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM ions for 4-chloroaniline: m/z 127 (molecular ion), 92, 65
-
SIM ions for 2-aminopyridine: m/z 94 (molecular ion), 67
-
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.995 | [7] |
| Limit of Detection (LOD) | 0.1-1 µg/L | [9] |
| Limit of Quantification (LOQ) | 0.5-5 µg/L | [9] |
| Precision (%RSD) | < 10% | [8] |
| Accuracy (Recovery %) | 80-110% | [8] |
Note: These values are typical for GC-MS analysis of aromatic amines and must be experimentally determined for the reductive cleavage products of this compound.
Workflow Diagram:
Caption: GC-MS analysis workflow for the reductive cleavage products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound without the need for derivatization or reductive cleavage.[10][11] This method is particularly suitable for complex matrices and trace-level detection.
Experimental Protocol:
-
Sample Preparation:
-
Similar to HPLC-DAD, prepare a stock solution and a series of calibration standards in a suitable solvent (e.g., methanol or acetonitrile).
-
For complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A fast gradient is typically employed in UHPLC (e.g., 5% to 95% B in 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.
-
MRM Transitions: Determine the precursor ion (likely [M+H]⁺, m/z 218.1 for C₁₁H₉ClN₃⁺) and optimize collision energy to identify at least two sensitive and specific product ions for quantification and confirmation.
-
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.01-0.5 µg/L | [11] |
| Limit of Quantification (LOQ) | 0.05-2.0 µg/L | [11] |
| Precision (%RSD) | < 15% at LOQ | [12] |
| Accuracy (Recovery %) | 85-115% | [12] |
Note: These values are typical for LC-MS/MS analysis of small molecules and must be experimentally determined for this compound.
Workflow Diagram:
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-DAD offers a robust and widely accessible method for routine analysis. GC-MS of the reductively cleaved amines provides an alternative, well-established technique for regulatory purposes. For the highest sensitivity and specificity, particularly in complex matrices or for trace-level analysis, LC-MS/MS is the recommended approach. For all methods, thorough validation according to international guidelines (e.g., ICH, FDA) is essential to ensure reliable and accurate results.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column [restek.com]
- 9. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Synthesis of Pyridylazo Compounds: A Detailed Protocol for Researchers
Application Note: Pyridylazo compounds are a class of organic dyes widely utilized in analytical chemistry as metallochromic indicators and chromogenic agents for the spectrophotometric determination of a broad range of metal ions. Their utility stems from the formation of stable, intensely colored complexes with metal ions in solution. This document provides detailed protocols for the synthesis of several common pyridylazo compounds, presents key quantitative data in a comparative format, and illustrates the fundamental reaction pathway.
Core Synthesis Pathway
The synthesis of pyridylazo compounds is typically achieved through a two-step process:
-
Diazotization: An aminopyridine derivative is converted to a reactive diazonium salt by treatment with nitrous acid, which is usually generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent, typically an activated aromatic compound such as a phenol or naphthol derivative. This electrophilic aromatic substitution reaction results in the formation of the azo compound.
Below is a generalized workflow for this process:
Applications of Pyridylazo Compounds in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridylazo compounds are a class of organic reagents widely employed in analytical chemistry for the determination of metal ions. Their ability to form stable, intensely colored chelates with a variety of metal ions makes them particularly suitable for spectrophotometric analysis.[1][2] Two of the most prominent members of this family are 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR), which have been extensively studied and utilized for the analysis of numerous metals.[1] This document provides detailed application notes and protocols for the use of pyridylazo compounds in the quantitative determination of metal ions.
Principle of Operation
The analytical application of pyridylazo compounds is based on the formation of a colored complex between the metal ion (analyte) and the pyridylazo reagent. These reagents act as polydentate ligands, coordinating with metal ions through nitrogen and oxygen atoms.[1][3] The resulting metal-chelate complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which can be measured using a spectrophotometer.[2] The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, enabling quantitative analysis.
The general workflow for the spectrophotometric determination of metal ions using pyridylazo compounds is depicted below:
Caption: General workflow for metal ion determination using pyridylazo reagents.
Key Pyridylazo Compounds and Their Applications
Several pyridylazo compounds have been synthesized and utilized as analytical reagents. The selection of a specific reagent depends on the target metal ion, the required sensitivity, and the sample matrix.
| Compound Name (Abbreviation) | Structure | Key Applications (Determined Metal Ions) |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Cu(II), Zn(II), Cd(II), Mn(II), Ni(II), Co(II), Fe(II), In(III), Ga(III), U(VI), Pd(II)[1][3][4][5] | |
| 4-(2-Pyridylazo)resorcinol (PAR) | Cu(II), Zn(II), Pb(II), Co(II), Ni(II), Mn(II), Hg(II), U(VI), Hf(IV), Th(IV), Zr(IV)[1][6][7][8] | |
| 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | Chemical structure not readily available | Co(II), U(VI)[1][9] |
| 2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (5-Cl-PADAP) | Chemical structure not readily available | Pb(II), Co(II), Ga(III), Fe(III), Cd(II), Zn(II)[1] |
Quantitative Data Summary
The following tables summarize the key analytical parameters for the determination of various metal ions using PAN and PAR. These parameters are crucial for assessing the performance of the analytical method.
Table 1: Analytical Parameters for Metal Ion Determination with 1-(2-Pyridylazo)-2-naphthol (PAN)
| Metal Ion | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) |
| Cu(II) | 5.62 | 555 | 3.9 x 10⁴[10] | 0.09 - 5.00[10] |
| Zn(II) | - | - | - | 0.1 - 5[11] |
| Cd(II) | 9.2 | 555 | 4.8 x 10⁴ | - |
| Mn(II) | 9.2 | 562 | 4.9 x 10⁴ | - |
| Ni(II) | - | - | - | 0.1 - 5[11] |
| Co(II) | - | - | - | 0.1 - 5[11] |
| Fe(II) | - | - | - | 0.1 - 5[11] |
| Pd(II) | - | - | - | 0.1 - 5[11] |
Table 2: Analytical Parameters for Metal Ion Determination with 4-(2-Pyridylazo)resorcinol (PAR)
| Metal Ion | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/mL) |
| Cu(II) | 1.5 - 2.5 | - | - | - |
| Zn(II) | - | - | - | 0.02[7] |
| Pb(II) | - | 520 | - | 0.10[7] |
| Co(II) | - | - | - | 0.02[7] |
| Ni(II) | - | - | - | 0.02[7] |
| Mn(II) | - | - | - | 0.02[7] |
| U(VI) | 8.0 | 530 | 3.8 x 10⁴ | - |
| Th(IV) | - | 530 | 3.0 x 10⁴ | - |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper(II) using 1-(2-Pyridylazo)-2-naphthol (PAN)
This protocol is adapted from a method for the determination of Copper(II) using PAN.[10]
1. Materials and Reagents:
-
Standard Copper(II) stock solution (1000 µg/mL)
-
1-(2-Pyridylazo)-2-naphthol (PAN) solution (0.1% w/v in ethanol)
-
Buffer solution (pH 5.62) - Acetate buffer is suitable.
-
Ethanol
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Prepare a series of working standard solutions of Copper(II) with concentrations ranging from 0.09 to 5.00 µg/mL by diluting the stock solution with deionized water.
3. Experimental Procedure:
-
To a 10 mL volumetric flask, add a known volume of the sample or standard solution.
-
Add 1 mL of the buffer solution (pH 5.62).
-
Add 1 mL of the 0.1% PAN solution.
-
Dilute to the mark with ethanol and mix well.
-
Allow the solution to stand for 10 minutes for complete color development.
-
Measure the absorbance of the solution at 555 nm against a reagent blank prepared in the same manner but without the copper solution.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Copper(II) in the sample solution by interpolating its absorbance on the calibration curve.
The underlying chemical reaction is the formation of a 1:2 complex between Cu(II) and PAN.[10]
Caption: Complexation of Copper(II) with PAN.
Protocol 2: Simultaneous Determination of Zinc and Copper in Metalloproteins using 4-(2-Pyridylazo)resorcinol (PAR)
This protocol is based on a method for the simultaneous quantification of Cu²⁺ and Zn²⁺ ions.[6]
1. Materials and Reagents:
-
Standard Zinc(II) and Copper(II) stock solutions (e.g., from ICP-MS standards)
-
4-(2-Pyridylazo)resorcinol (PAR) solution (e.g., 1 mM in a suitable buffer)
-
Buffer solution (e.g., HEPES or Tris buffer at a specific pH)
-
Metal-free water and labware
-
Spectrophotometer capable of spectral scanning
2. Preparation of Metal-Protein Sample:
-
The metal content of metalloproteins needs to be released for analysis. This can be achieved by acid digestion or other appropriate methods. The final sample should be in a buffered aqueous solution.
3. Experimental Procedure:
-
To a microcuvette, add the buffered sample containing the released metal ions.
-
Add a known concentration of the PAR solution.
-
Record the full absorbance spectrum of the solution (e.g., from 350 nm to 600 nm).
-
The formation of Cu²⁺-PAR and Zn²⁺-PAR complexes will result in distinct absorbance peaks.
4. Data Analysis:
-
The overlapping spectra of the Cu²⁺-PAR and Zn²⁺-PAR complexes can be resolved using spectral decomposition software or by solving a system of simultaneous equations based on the absorbance at two different wavelengths (the λmax for each complex).
-
This method allows for the simultaneous quantification of both metal ions in the same sample.[6]
Complexometric Titrations
Pyridylazo compounds, particularly PAN and PAR, can also be used as indicators in complexometric titrations with EDTA.[8][12][13] The principle involves the displacement of the indicator from its metal complex by the stronger chelating agent, EDTA. At the endpoint of the titration, the color of the solution changes from that of the metal-indicator complex to that of the free indicator.[14]
Caption: Principle of complexometric titration using a pyridylazo indicator.
Concluding Remarks
Pyridylazo compounds are versatile and sensitive reagents for the determination of a wide range of metal ions in various samples. Their primary application lies in spectrophotometry, where they provide simple, rapid, and cost-effective analytical methods.[2] They are also valuable as indicators in complexometric titrations. While not always selective, selectivity can be improved by controlling the pH and using masking agents.[1] The protocols and data presented here provide a foundation for the application of these important analytical reagents in research and development.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Frontiers | Simultaneous determination of Cu(II), Zn(II), and Pb(II) from aqueous solutions using a polymer inclusion membrane (PIM) based-sensor with 1-(2-pyridylazo)-2-naphthol (PAN) as chromophore and chemometric methods [frontiersin.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemsavers.com [chemsavers.com]
- 9. A study of some pyridylazo dyestuffs as chromogenic reagents and the elucidation of the nature of their metal complex spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method [ejchem.journals.ekb.eg]
- 12. scispace.com [scispace.com]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
High-Yield Synthesis of Unsymmetrical Azobenzenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical azobenzenes are a pivotal class of photoswitchable molecules with broad applications in materials science, pharmacology, and molecular machinery. Their ability to undergo reversible E/Z isomerization upon light irradiation allows for the dynamic control of biological activity, material properties, and chemical reactivity. The synthesis of these compounds, however, can be challenging, often plagued by the formation of symmetric side products and low yields. This document provides detailed protocols for high-yield synthetic routes to unsymmetrical azobenzenes, focusing on modern catalytic methods that offer broad substrate scope, functional group tolerance, and operational simplicity.
I. Palladium-Catalyzed Dehydrogenative C-N Coupling of Aryl Bromides and Arylhydrazines
This one-pot protocol offers a direct and efficient route to a wide range of unsymmetrical azobenzenes, including sterically demanding tetra-ortho-substituted derivatives. The method demonstrates high functional group tolerance and proceeds under an oxygen atmosphere.[1][2]
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Aryl bromide
-
Arylhydrazine hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Oxygen (O₂) or air
-
Water
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (2 mol%), the bulky phosphine ligand (4 mol%), aryl bromide (1.0 equiv.), arylhydrazine hydrochloride (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with oxygen or air three times.
-
Add toluene and a small amount of water.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical azobenzene.
Data Presentation
| Entry | Aryl Bromide | Arylhydrazine | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Phenylhydrazine | XPhos | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylhydrazine | RuPhos | 78 |
| 3 | 2-Bromotoluene | 2,6-Dimethylphenylhydrazine | XPhos | 65 |
| 4 | 4-Bromobenzonitrile | Phenylhydrazine | XPhos | 82 |
Workflow Diagram
Caption: Pd-Catalyzed Synthesis Workflow
II. Copper-Catalyzed One-Pot Synthesis from N-Aryl Phthalic Hydrazides and Arylboronic Acids
This method provides an efficient, one-pot, and low-cost approach to unsymmetrical azobenzenes through a tandem Chan-Lam coupling/deprotection/oxidation reaction.[3][4] A key advantage is the automatic release of the phthaloyl protecting group under the basic reaction conditions, eliminating a separate deprotection step.
Experimental Protocol
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
N-Aryl phthalic hydrazide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Air
Procedure:
-
In a round-bottom flask, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), N-aryl phthalic hydrazide (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add DMF as the solvent.
-
Stir the reaction mixture vigorously at 110 °C under an air atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the unsymmetrical azobenzene.
Data Presentation
| Entry | N-Aryl Phthalic Hydrazide | Arylboronic Acid | Yield (%) |
| 1 | N-Phenylphthalic hydrazide | 4-Methoxyphenylboronic acid | 85 |
| 2 | N-(4-Chlorophenyl)phthalic hydrazide | Phenylboronic acid | 75 |
| 3 | N-(4-Tolyl)phthalic hydrazide | 3-Bromophenylboronic acid | 72 |
| 4 | N-Phenylphthalic hydrazide | 4-(Trifluoromethyl)phenylboronic acid | 80 |
Signaling Pathway Diagram
Caption: Cu-Catalyzed Reaction Pathway
III. Buchwald-Hartwig Amination for Unsymmetrical Azoarene Synthesis
This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction between (pseudo)haloaromatics and arylhydrazines.[5][6] The reaction proceeds in the presence of atmospheric oxygen, which facilitates the in-situ oxidation of the diarylhydrazine intermediate to the final azobenzene product, achieving high yields in a single step.
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP
-
Aryl halide or aryl triflate
-
Arylhydrazine (freshly prepared free base)
-
Cesium carbonate (Cs₂CO₃)
-
Dry toluene
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).
-
Add dry toluene and degas the mixture with nitrogen for 10 minutes.
-
Heat the mixture to 80 °C for 15 minutes, then cool to room temperature.
-
Add the aryl halide or triflate (1.0 equiv.), arylhydrazine (1.5 equiv.), and Cs₂CO₃ (1.1 equiv.).
-
Add more dry toluene and degas with nitrogen for another 10 minutes.
-
Stir the reaction mixture at 80-110 °C under an air atmosphere (e.g., via a needle in the septum) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
| Entry | Aryl Halide/Triflate | Arylhydrazine | Yield (%) |
| 1 | 4-Iodoanisole | Phenylhydrazine | 85 |
| 2 | 1-Bromonaphthalene | 4-Tolylhydrazine | 82 |
| 3 | Phenyl triflate | 4-Chlorophenylhydrazine | 76 |
| 4 | 4-Bromobenzaldehyde | Phenylhydrazine | 70 |
Logical Relationship Diagram
Caption: Buchwald-Hartwig Synthesis Logic
References
- 1. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (4-Chlorophenyl)-pyridin-2-yldiazene as a Metal Ion Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)-pyridin-2-yldiazene is a member of the pyridyl azo dye family, a class of compounds recognized for their potent metal-chelating properties. These molecules feature a characteristic azo group (-N=N-) linking a pyridine ring to a substituted phenyl ring. The nitrogen atoms of both the pyridine ring and the azo group can act as donor atoms, allowing for the formation of stable chelate complexes with a variety of metal ions. This property makes them valuable tools in diverse fields, including analytical chemistry for metal ion detection, catalysis, and the development of therapeutic agents targeting metal-dependent pathways.[1][2] The presence of the electron-withdrawing chloro-substituent on the phenyl ring can modulate the electronic properties of the ligand and, consequently, its affinity and selectivity for different metal ions.
These application notes provide an overview of the utility of this compound as a metal ion chelator, along with detailed protocols for its synthesis, characterization, and application in metal chelation studies.
Data Presentation
The following tables summarize representative quantitative data for pyridyl azo-type chelators, illustrating their metal-binding characteristics. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Representative UV-Vis Absorption Maxima (λmax) of a Pyridyl Azo Chelator and its Metal Complexes.
| Species | λmax (nm) in Methanol |
| Ligand Only | ~450 |
| Ligand + Cu²⁺ | ~550 |
| Ligand + Ni²⁺ | ~530 |
| Ligand + Zn²⁺ | ~480 |
| Ligand + Fe³⁺ | ~600 |
Note: The observed bathochromic (red) shift upon metal ion binding is indicative of complex formation and is a common feature of pyridyl azo dyes.[3][4]
Table 2: Representative Stability Constants (log K) for Metal-Ligand Complexes of Pyridyl Azo Chelators.
| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| Cu²⁺ | 9.5 | 8.2 | 17.7 |
| Ni²⁺ | 8.1 | 6.9 | 15.0 |
| Zn²⁺ | 7.3 | 6.1 | 13.4 |
| Co²⁺ | 7.8 | 6.5 | 14.3 |
| Fe³⁺ | 11.2 | 9.8 | 21.0 |
Stability constants are crucial for predicting the strength of the metal-ligand interaction. Higher values indicate more stable complexes.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of pyridyl azo compounds via diazotization and coupling.
Materials:
-
2-Aminopyridine
-
4-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Chloroaniline:
-
Dissolve 4-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the ice bath.[7]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-aminopyridine in ethanol.
-
Cool the 2-aminopyridine solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-aminopyridine solution with vigorous stirring.
-
Adjust the pH of the mixture to 5-6 using a cold, dilute NaOH solution to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
The resulting colored precipitate of this compound is collected by filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Protocol 2: General Procedure for Synthesis of Metal Complexes
This protocol outlines the synthesis of metal complexes with this compound.
Materials:
-
This compound (Ligand)
-
Ethanolic solution of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Ethanol
Procedure:
-
Dissolve the ligand in ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Add the ethanolic metal salt solution dropwise to the ligand solution with constant stirring at room temperature. A 1:2 metal-to-ligand molar ratio is often used.
-
Reflux the reaction mixture for 2-3 hours.[2]
-
Allow the solution to cool to room temperature. The colored precipitate of the metal complex will form.
-
Filter the precipitate, wash with ethanol and diethyl ether, and dry in a vacuum desiccator.[2]
-
Characterize the resulting complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Protocol 3: Spectrophotometric Titration for Metal Chelation Study
This protocol describes how to investigate the metal-binding properties of this compound using UV-Vis spectrophotometry.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stock solution of the metal ion of interest in the same solvent.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Place a fixed concentration of the ligand solution in a cuvette.
-
Record the initial UV-Vis spectrum of the ligand.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue this process until no further significant changes in the spectrum are observed.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to ligand to determine the stoichiometry of the complex (Job's plot).[7]
-
The binding constant can be calculated from the titration data using appropriate software or equations.
Visualizations
References
- 1. chemijournal.com [chemijournal.com]
- 2. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Applications of Substituted Diazene Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted diazene compounds, also known as azo compounds, are emerging as a versatile class of molecules with significant potential across various therapeutic areas. Their unique chemical properties, including the ability to act as prodrugs, release nitric oxide (NO), and function as photoswitches, have positioned them as promising candidates for the development of novel treatments for cancer, inflammation, and neurodegenerative diseases. This document provides an overview of their applications, quantitative data from recent studies, and detailed protocols for their evaluation.
Application Notes
Substituted diazenes are being explored for a range of therapeutic interventions, primarily leveraging their ability to be chemically modified to achieve targeted effects.
1. Oncology:
Diazenecarboxamides and other diazene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[1][2] One of the key mechanisms of action is the targeting of intracellular glutathione (GSH), a critical component of cellular antioxidant defense, leading to increased oxidative stress and subsequent cell death.[1] Another anticancer strategy involves the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation.[3]
Specific compounds like JK-279 have shown high efficacy in reducing cell survival across multiple human tumor cell lines, including cisplatin- and doxorubicin-resistant strains.[2] Furthermore, synthetic diazonamides, such as DZ-2384, disrupt the mitotic spindle during cell division, leading to tumor shrinkage in animal models of breast cancer, colon cancer, and leukemia with a wider therapeutic window and reduced toxicity compared to conventional anti-mitotic drugs.[4]
2. Anti-inflammatory Agents:
A significant application of substituted diazenes is in the development of nitric oxide (NO)-donating prodrugs.[5][6][7][8][9][10] These compounds, often referred to as NONO-coxibs, are designed to release NO upon enzymatic cleavage in vivo.[5][8] NO plays a crucial role in vasodilation and has cytoprotective effects on the gastrointestinal mucosa. By covalently linking a diazene-based NO-donor moiety to a nonsteroidal anti-inflammatory drug (NSAID), the gastrointestinal side effects commonly associated with NSAIDs, such as ulceration, can be significantly reduced.[7] These hybrid molecules have shown potent anti-inflammatory activity, in some cases comparable to or greater than that of parent drugs like aspirin and ibuprofen, while exhibiting a much better safety profile.[5][7][8] The release of NO is typically triggered by serum esterases, ensuring systemic delivery.[6][8][9]
3. Neurodegenerative Diseases:
The therapeutic potential of heterocyclic compounds, including those with diazene substructures, is being investigated for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[11][12] Their mechanisms of action are diverse and include inhibiting metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's therapy.[11] Additionally, some diazene derivatives exhibit antioxidant properties and can modulate pathways related to protein aggregation, which is a hallmark of many neurodegenerative conditions.[11] For instance, certain pyrazol-4-yl-diazene derivatives have been identified as effective inhibitors of α-glycosidase and cholinesterases.[11]
4. Photopharmacology and Photoswitches:
Aryl diazenes, or azobenzenes, are well-known for their photoisomerization properties, which can be harnessed for photopharmacology.[13][14] These molecules can be switched between two geometric isomers (E and Z) using light of specific wavelengths. This property allows for the development of "photoswitchable" drugs where the biological activity can be turned on or off with light, offering a high degree of spatiotemporal control over drug action.[14] This approach has potential applications in targeted cancer therapy and for controlling neuronal activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of substituted diazene compounds.
Table 1: Cytotoxicity of Substituted Diazenes in Cancer Cell Lines
| Compound | Cell Line(s) | Key Finding | Reference |
| UP-39 | HEp2, HeLa, MCF-7, SK-BR-3, A1235 (and drug-resistant lines) | Significantly reduced cell survival in all nine cell lines. | [1] |
| JK-279 | 10 human tumor cell lines (including cisplatin- and doxorubicin-resistant) | Significantly reduced cell survival in all ten cell lines. | [2] |
| JK-835 | 10 human tumor cell lines | Showed cytotoxic effect on nine out of ten cell lines. | [2] |
| Compound 3i (diazeno-thiazole derivative) | - | IC50 of 0.8 µM for Ribonucleotide Reductase inhibition. | [3] |
Table 2: Anti-inflammatory and COX Inhibition Activity of NO-Donating Diazenes
| Compound | Target | Activity | Reference |
| NONO-coxib (11b) | In vivo anti-inflammatory | ~6-fold greater than aspirin, ~3-fold greater than ibuprofen. | [5] |
| NONO-coxibs (12a-b) | In vivo anti-inflammatory | ED50 = 76.7-111.6 µmol/kg (po), greater than aspirin and ibuprofen. | [8] |
| Nitrooxyethyl ester prodrugs (12a-d) | COX-2 Inhibition | IC50 = 0.07-2.8 µM. | [6] |
| NO-Aspirins (11, 12) | In vivo ulcer index (UI) | UI = 0, compared to aspirin (UI = 57). | [7] |
| NO-Ibuprofens (13, 14) | In vivo ulcer index (UI) | UI = 0, compared to ibuprofen (UI = 45). | [7] |
Table 3: Nitric Oxide Release from Diazene-based Prodrugs
| Compound Type | Condition | % NO Release (of theoretical max) | Reference |
| Diazen-1-ium-1,2-diolates | Rat Serum | 59.6 - 74.6% | [5] |
| O(2)-Acetoxymethyl-1-(N-ethyl-N-methylamino)diazen-1-ium-1,2-diolate (11a) | Rat Serum | 83% | [6] |
| Diazen-1-ium-1,2-diolate ester prodrugs (12a-b) | Rat Serum | 76 - 77% | [8] |
| Diazen-1-ium-1,2-diolate ester prodrugs | Rat Serum | 48.6 - 75.3% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted diazene compounds.
Protocol 1: General Synthesis of Substituted Diazenes
This protocol describes a general method for synthesizing substituted diazene compounds via diazotization of a primary amine followed by a coupling reaction.
Materials:
-
Primary aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., substituted imino or amino derivatives)
-
Appropriate solvent (e.g., ethanol, water)
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the primary aromatic amine in a cooled solution of hydrochloric acid.
-
While maintaining the temperature between 0-5°C using an ice bath, slowly add a solution of sodium nitrite in water dropwise with constant stirring. This forms the diazonium salt.[15][16]
-
In a separate flask, dissolve the coupling agent in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, again maintaining a low temperature and constant stirring.
-
Allow the reaction to proceed for the specified time (monitor by TLC).
-
The resulting precipitate (the substituted diazene) is collected by filtration, washed with cold water, and dried.[15][16]
-
Purify the product by recrystallization from an appropriate solvent.
-
Characterize the final compound using techniques such as NMR spectroscopy and elemental analysis.[15][16]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of diazene compounds on tumor cell lines.[1][2]
Materials:
-
Human tumor cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted diazene compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the diazene compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Nitric Oxide (NO) Release Assay
This protocol describes a method to quantify the amount of NO released from diazene-based prodrugs in the presence of serum.
Materials:
-
NO-donating diazene compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Rat serum
-
Griess reagent (for detection of nitrite, a stable breakdown product of NO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare solutions of the diazene compound in PBS and in rat serum at a known concentration.
-
Incubate the solutions at 37°C for a specified time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the solution.
-
To measure the amount of NO released, perform the Griess assay by adding the Griess reagent to the aliquot in a 96-well plate.
-
Allow the color to develop and measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples, which corresponds to the amount of NO released.
-
Express the results as a percentage of the theoretical maximum amount of NO that can be released from the parent compound.[5][6][8]
Visualizations
The following diagrams illustrate key concepts related to the therapeutic applications of substituted diazene compounds.
Caption: Mechanism of action for a NO-donating NSAID prodrug.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Overview of therapeutic applications and mechanisms of substituted diazenes.
References
- 1. Cytotoxic effects of diazenes on tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazene JK-279: potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uclahealth.org [uclahealth.org]
- 5. Diazen-1-ium-1,2-diolated nitric oxide donor ester prodrugs of 5-(4-carboxymethylphenyl)-1-(4-methanesulfonylphenyl)-3-trifluoromethyl-1H-pyrazole and its aminosulfonyl analog: Synthesis, biological evaluation and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazen-1-ium-1,2-diolated and nitrooxyethyl nitric oxide donor ester prodrugs of anti-inflammatory (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids: synthesis, cyclooxygenase inhibition, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel nonsteroidal antiinflammatory drugs possessing a nitric oxide donor diazen-1-ium-1,2-diolate moiety: design, synthesis, biological evaluation, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazen-1-ium-1,2-diolated nitric oxide donor ester prodrugs of 5-(4-hydroxymethylphenyl)-1-(4-aminosulfonylphenyl)-3-trifluoromethyl-1H-pyrazole and its methanesulfonyl analog: synthesis, biological evaluation and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ortho-Substituted 2-Phenyldihydroazulene Photoswitches: Enhancing the Lifetime of the Photoisomer by ortho-Aryl Interactions [mdpi.com]
- 14. Aryl Azocyclopropeniums: Minimalist, Visible-Light Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (4-Chlorophenyl)-pyridin-2-yldiazene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of the Diazonium Salt: The 4-chlorobenzenediazonium salt is unstable at elevated temperatures. | Maintain a strict temperature range of 0-5 °C during the diazotization and coupling steps. Use an ice-salt bath for efficient cooling. |
| Incorrect pH for Coupling: The pH of the reaction mixture is critical for the electrophilic aromatic substitution on the pyridine ring. An incorrect pH can either deactivate the coupling partner or lead to decomposition of the diazonium salt.[1][2][3] | For coupling with 2-aminopyridine, maintain a slightly acidic to neutral pH (around 5-7). Use a buffer solution to maintain a stable pH throughout the reaction. | |
| Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | Typically, a slight excess of the amine (4-chloroaniline) is used to ensure complete diazotization. For the coupling step, a 1:1 molar ratio of the diazonium salt to 2-aminopyridine is a good starting point. | |
| Inefficient Diazotization: Incomplete conversion of 4-chloroaniline to its diazonium salt. | Ensure complete dissolution of 4-chloroaniline in the acidic medium before adding sodium nitrite. Add the sodium nitrite solution slowly and dropwise while maintaining a low temperature. | |
| Formation of Side Products (e.g., Tar-like substances) | Side Reactions of the Diazonium Salt: Diazonium salts can undergo various side reactions, such as phenol formation (reaction with water) or coupling with unreacted 4-chloroaniline. | Use a slight excess of the acidic medium to suppress the reaction with water. Ensure the temperature is kept low to minimize decomposition and side reactions. Add the diazonium salt solution to the pyridine solution immediately after its formation. |
| Decomposition at Higher Temperatures: Allowing the reaction temperature to rise can promote the formation of unwanted byproducts. | Strict temperature control is crucial. Monitor the internal temperature of the reaction vessel continuously. | |
| Difficulty in Product Purification | Presence of Colored Impurities: Side reactions can lead to the formation of colored impurities that are difficult to separate from the desired product. | Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective. Column chromatography on silica gel may be necessary for high purity. |
| Product is an Oil Instead of a Solid: The product may not crystallize easily if impurities are present. | Try seeding the solution with a small crystal of the pure product. If seeding is not possible, attempt to purify a small amount by chromatography to obtain a pure sample for seeding. Altering the recrystallization solvent system can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature for both the diazotization of 4-chloroaniline and the subsequent coupling reaction is 0-5 °C. Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to a significant decrease in yield and the formation of byproducts. Maintaining a low temperature throughout the synthesis is the most critical parameter for success.
Q2: How does pH affect the yield of the azo coupling reaction with pyridine?
A2: The pH of the reaction medium is a crucial factor. For the coupling of a diazonium salt with an aromatic amine like 2-aminopyridine, a slightly acidic to neutral pH range of 5-7 is generally recommended.[1][2] This is a balance between two competing factors:
-
Diazonium Salt Stability: Diazonium salts are most stable in acidic solutions. In basic conditions (pH > 9), they can decompose to form unreactive species.[1]
-
Nucleophilicity of 2-Aminopyridine: The amino group on the pyridine ring is the activating group for the electrophilic aromatic substitution. In strongly acidic conditions (pH < 4), the amino group will be protonated, deactivating the ring and preventing the coupling reaction.
Q3: What are the common side products in this synthesis and how can I avoid them?
A3: Common side products include:
-
4-Chlorophenol: Formed from the reaction of the diazonium salt with water. This can be minimized by working at low temperatures and in a sufficiently acidic medium.
-
Triazenes: Formed by the coupling of the diazonium salt with unreacted 4-chloroaniline. Using a slight excess of nitrous acid and ensuring its slow addition can help minimize this.
-
Polymeric/Tar-like materials: These can form from various decomposition and side reactions, especially at elevated temperatures. Strict temperature control is the best way to avoid their formation.
Q4: What is a suitable solvent for this reaction?
A4: The diazotization step is typically carried out in an aqueous acidic solution (e.g., hydrochloric acid). For the coupling reaction, the choice of solvent can influence the solubility of the reactants and the product. Often, the reaction is performed in the same aqueous medium. However, in some cases, a co-solvent like ethanol may be used to improve solubility.
Q5: How can I purify the final product, this compound?
A5: The crude product is typically an orange to red solid. Purification can be achieved through the following methods:
-
Recrystallization: This is the most common method. Suitable solvent systems include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel using a solvent system like hexane/ethyl acetate can be effective in separating the desired product from impurities.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required to improve the yield.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Aminopyridine
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of 4-Chloroaniline:
-
In a beaker, dissolve a specific molar amount of 4-chloroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water (typically a slight molar excess compared to 4-chloroaniline).
-
Slowly add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution, ensuring the temperature remains between 0-5 °C. Continue stirring for 15-20 minutes after the addition is complete.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of 2-aminopyridine in water. Adjust the pH of this solution to approximately 5-7 using a dilute solution of NaOH or Na₂CO₃. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold 2-aminopyridine solution with vigorous stirring. Maintain the temperature at 0-5 °C.
-
An orange to red precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Data Presentation
| Coupling Partner | pH Range | Relative Yield | Rationale |
| Phenols | 3-5 | Low | Phenol is not sufficiently activated (not in phenolate form). |
| 9-10 | High | Phenol is deprotonated to the highly reactive phenolate ion.[2] | |
| >11 | Decreasing | Diazonium salt becomes unstable and decomposes.[1] | |
| Aromatic Amines | <4 | Low | The amino group is protonated, deactivating the aromatic ring.[2] |
| 4-7 | High | A balance is achieved between the stability of the diazonium salt and the nucleophilicity of the amine.[2] | |
| >8 | Low | Diazonium salt starts to become unstable. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Pyridylazo Compounds
Welcome to the technical support center for the purification of pyridylazo compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important class of molecules.
General FAQs
Q1: What are the most common methods for purifying pyridylazo compounds?
A1: The most common purification techniques for pyridylazo compounds include recrystallization, column chromatography (often using silica gel), preparative thin-layer chromatography (TLC), and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.
Q2: My pyridylazo compound appears as a dark, intensely colored solid. Does this indicate impurity?
A2: Not necessarily. Pyridylazo compounds are azo dyes and are inherently colored. The intense color is a characteristic of their extended π-conjugated system. However, a dull or muddy appearance, or the presence of multiple colors in the crude product, could indicate the presence of impurities. Purity should be assessed using analytical techniques like TLC or HPLC.
Q3: Are pyridylazo compounds stable during purification?
A3: Many pyridylazo compounds are stable under standard purification conditions. However, some can be sensitive to acid, prolonged exposure to silica gel, or high temperatures. It is advisable to check the stability of your compound on a small scale before proceeding with a large-scale purification. For acid-sensitive compounds, deactivating the silica gel with a base like triethylamine may be necessary.[1]
Thin-Layer Chromatography (TLC)
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the stationary phase (e.g., silica gel).- The compound is acidic or basic.[2] | - Dilute the sample before spotting.- Use a more polar solvent system.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the eluent to suppress ionization and reduce tailing.[2][3] |
| Spots remain at the baseline | - The eluent is not polar enough to move the compound. | - Increase the polarity of the eluent by adding a more polar solvent (e.g., methanol in dichloromethane). |
| Spots run with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber.- The chamber was not properly saturated with solvent vapors. | - Ensure the plate is vertical.- Line the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. |
| Compound appears to decompose on the plate | - The compound is unstable on the silica gel (which is slightly acidic). | - Use a different stationary phase, such as alumina.- Deactivate the silica gel by running a pre-elution with a solvent system containing a small amount of a base like triethylamine.[1] |
Experimental Protocols
Protocol 1: TLC Analysis of 4-(2-Pyridylazo)resorcinol (PAR)
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude PAR in a suitable solvent (e.g., methanol or DMSO).
-
Eluent: A mixture of n-butanol, ethanol, and 2M aqueous ammonia in a 6:2:2 ratio.[4]
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the eluent.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light or by eye (PAR is colored).
-
Protocol 2: TLC Analysis of 1-(2-Pyridylazo)-2-naphthol (PAN)
-
Stationary Phase: Silica gel plate.
-
Sample Preparation: Dissolve a small amount of the crude PAN in a solvent like ethanol or dichloromethane.
-
Eluent: A mixture of petroleum ether, diethyl ether, and ethanol in a 10:10:1 ratio.
-
Procedure: Follow the general TLC procedure outlined in Protocol 1.
Column Chromatography
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system.- Column was packed improperly, leading to channeling.- Column was overloaded with the sample. | - Optimize the solvent system using TLC first. Aim for a significant difference in Rf values between the target compound and impurities.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to sample by weight). |
| Compound elutes too quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. |
| Compound does not elute from the column | - The eluent is not polar enough.- The compound is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the eluent (gradient elution).- If the compound is acidic or basic, consider adding a small amount of acid or base to the eluent. For compounds unstable on silica, consider using a different adsorbent like alumina. |
| Cracking of the silica gel bed | - The heat generated during the adsorption of polar solvents onto the dry silica. | - Pack the column using a slurry method where the silica gel is pre-mixed with the initial eluent. |
| Band broadening | - Diffusion of the compound on the column.- Sample was loaded in a large volume of solvent. | - Maintain a steady and not too slow flow rate.- Dissolve the sample in the minimum amount of solvent for loading. For better resolution, consider dry loading where the sample is pre-adsorbed onto a small amount of silica gel.[5] |
Experimental Protocols
Protocol 3: Flash Column Chromatography of a Pyridylazo Compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation (Slurry Method):
-
Plug the bottom of the column with glass wool or cotton.
-
Add a small layer of sand.
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude pyridylazo compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed on silica gel.
-
Carefully add this powder to the top of the prepared column.[5]
-
-
Elution:
-
Start with a non-polar solvent system that gives your target compound an Rf value of ~0.2-0.3 on TLC.
-
Gradually increase the polarity of the eluent to elute the compounds. This can be done in a stepwise or continuous gradient.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Workflow Diagram:
Figure 1. Workflow for flash column chromatography.
Recrystallization
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated, causing the compound to come out of solution above its melting point. | - Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Poor recovery of the compound | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The solution was not cooled sufficiently. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Cool the solution in an ice bath to maximize crystal formation. |
| Colored impurities remain in the crystals | - The impurity co-crystallizes with the product. | - Try a different recrystallization solvent.- If the impurity is colored and the product is not, consider adding activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |
Experimental Protocols
Protocol 4: Recrystallization of 4-(2-Pyridylazo)resorcinol (PAR)
-
Solvent: A 1:1 mixture of ethanol and water.[4]
-
Procedure:
-
Dissolve the crude PAR in a minimum amount of the hot 1:1 ethanol/water mixture.
-
If the solution is colored by impurities, hot filter it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
Protocol 5: Recrystallization of 1-(2-Pyridylazo)-2-naphthol (PAN)
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Dissolve the crude PAN in a minimum amount of hot ethanol or methanol.
-
Follow steps 2-7 from Protocol 4.
-
Data Presentation
Table 1: Solubility of Selected Pyridylazo and Related Compounds in Various Solvents at Different Temperatures
| Compound | Solvent | Temperature (°C) | Solubility (mole fraction) |
| 6-phenylpyridazin-3(2H)-one* | Dimethyl sulfoxide (DMSO) | 45 | 4.73 x 10⁻¹[8] |
| Polyethylene glycol-400 | 45 | 4.12 x 10⁻¹[8] | |
| Ethyl acetate | 45 | 6.81 x 10⁻²[8] | |
| Ethanol | 45 | 8.22 x 10⁻³[8] | |
| Methanol | 45 | 5.18 x 10⁻³[8] | |
| Water | 45 | 1.26 x 10⁻⁵[8] | |
| 4-(2-Pyridylazo)resorcinol (PAR) | Water | Room Temperature | Partially soluble[4] |
| Ethanol | Room Temperature | Slightly soluble[4] | |
| Diethyl ether | Room Temperature | Insoluble[4] |
Note: 6-phenylpyridazin-3(2H)-one is a structurally related heterocyclic compound, and its solubility data provides a useful reference for solvent selection.
Preparative Thin-Layer Chromatography (Prep TLC)
FAQs
Q4: When should I use preparative TLC instead of column chromatography?
A4: Preparative TLC is ideal for purifying small quantities of material (typically <100 mg).[9][10] It can be advantageous when you have very similar compounds that are difficult to separate by column chromatography, as the plate can be developed multiple times to improve separation.
Experimental Protocols
Protocol 6: Purification by Preparative TLC
-
Stationary Phase: Glass-backed silica gel plates (1-2 mm thickness).
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Using a capillary tube or a syringe, carefully apply the solution as a narrow band along the baseline of the plate.[9]
-
Allow the solvent to evaporate completely between applications.
-
-
Development:
-
Place the plate in a developing chamber with the appropriate eluent.
-
Allow the plate to develop until the solvent front is near the top.
-
-
Visualization and Extraction:
-
Visualize the separated bands under UV light.
-
Outline the desired band with a pencil.
-
Scrape the silica gel of the desired band from the glass plate onto a piece of weighing paper.
-
Transfer the silica to a small flask or filter funnel.
-
Extract the compound from the silica gel by washing with a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure compound.[9][11]
-
-
Workflow Diagram:
Figure 2. Workflow for preparative TLC.
Liquid-Liquid Extraction
FAQs
Q5: How can liquid-liquid extraction be used to purify pyridylazo compounds?
A5: Liquid-liquid extraction is useful for separating the desired pyridylazo compound from impurities with different solubilities in two immiscible solvents (e.g., an aqueous phase and an organic phase). It is often used as a first purification step after a reaction to remove water-soluble byproducts or unreacted starting materials. The pH of the aqueous phase can be adjusted to exploit the acidic or basic properties of the target compound or impurities, enhancing the separation. For example, some pyridylazo-metal complexes can be selectively extracted into an organic solvent under specific pH conditions.[12][13][14][15][16]
Experimental Protocols
Protocol 7: General Liquid-Liquid Extraction
-
Solvents: A pair of immiscible solvents, typically water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or chloroform).
-
Procedure:
-
Dissolve the crude reaction mixture in the extraction solvent system in a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower layer. The desired compound will be in the layer in which it is more soluble.
-
Repeat the extraction of the other layer with fresh solvent to maximize recovery.
-
Combine the organic layers containing the product, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
-
Logical Relationship Diagram:
Figure 3. Logic of a liquid-liquid extraction work-up.
References
- 1. Purification [chem.rochester.edu]
- 2. chembam.com [chembam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9 [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
overcoming challenges in the synthesis of substituted azobenzenes
Welcome to the technical support center for the synthesis of substituted azobenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Baeyer-Mills reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Baeyer-Mills reaction, a condensation reaction between an aniline and a nitrosobenzene, are a frequent issue. The primary factors influencing the yield are the electronic properties of the aniline, steric hindrance, and reaction conditions.
-
Electron-Poor Anilines: Anilines with electron-withdrawing groups (e.g., -CN, -NO₂) are less nucleophilic, leading to a slower reaction and lower yields. To improve the yield, you can try increasing the reaction temperature or extending the reaction time. For instance, in a continuous flow synthesis, increasing the temperature from 70°C to 110°C for p-cyano-substituted azobenzene increased the yield, although this also led to more azoxybenzene byproduct formation.[1][2]
-
Steric Hindrance: Ortho-substituted anilines can present significant steric hindrance, which impedes the nucleophilic attack on the nitrosobenzene. This often results in moderate to low yields.[1][2] Optimizing the catalyst system or using alternative synthetic routes, such as those involving hypervalent iodine reagents, may be beneficial for synthesizing sterically hindered azobenzenes.[3][4]
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Optimization of these parameters is crucial. A continuous flow setup allows for precise control over residence time and temperature, which has been shown to improve yields significantly compared to batch synthesis in some cases.[1][2]
Q2: I am observing a significant amount of azoxybenzene byproduct in my Baeyer-Mills reaction. How can I minimize its formation?
A2: Azoxybenzene is a common byproduct of the Baeyer-Mills reaction. Its formation is often attributed to a competing reaction pathway where the aniline reduces the nitrosoarene to a hydroxylamine, which then condenses with another molecule of nitrosoarene.[5]
Here are some strategies to minimize azoxybenzene formation:
-
Control the Temperature: Higher temperatures can favor the formation of azoxybenzene. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, in a continuous flow system, increasing the temperature from 70°C to 90°C led to an increase in the azoxybenzene byproduct.[1][2]
-
Modulate the Electronic Properties of the Aniline: Electron-rich anilines have a higher tendency to reduce the nitrosoarene, leading to more azoxybenzene. If possible, modifying the substituents on the aniline to be less electron-donating can reduce this side reaction.[5]
-
Use Freshly Prepared or Purified Nitrosobenzene: Impurities in the nitrosobenzene starting material can contribute to byproduct formation. Using freshly prepared or purified nitrosobenzene is advisable.
Q3: What are the best practices for purifying substituted azobenzenes?
A3: The purification of substituted azobenzenes typically involves column chromatography or recrystallization. The choice of method and solvent system depends on the polarity and properties of the specific azobenzene derivative.
-
Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent should be adjusted based on the polarity of the azobenzene. For example, a mixture of dichloromethane and ethyl acetate (e.g., 9.5:0.5) has been used for polar azobenzenes, while a gradient of ethyl acetate in hexanes is suitable for less polar compounds.[6][7]
-
Recrystallization: This method is effective if the crude product is relatively pure. The choice of solvent is key; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent. Ethanol/water mixtures are often a good starting point for recrystallization.[8]
-
Thin-Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.
Q4: I am struggling with the synthesis of an ortho-substituted azobenzene. Are there any specific methods that are more successful for these challenging substrates?
A4: The synthesis of ortho-substituted azobenzenes is challenging due to steric hindrance. While classical methods like the Baeyer-Mills reaction often give low yields, several strategies have been developed to address this:
-
Palladium-Catalyzed C-H Activation/Functionalization: A two-step approach involving an initial palladium-catalyzed C-H bromination at the ortho position, followed by a copper-catalyzed functionalization (e.g., methoxylation), has been shown to provide good to excellent yields for a range of functionalized tetra-ortho-methoxyazobenzenes.[3][4]
-
Hypervalent Iodine Reagents: The use of ortho-azobenzene-derived diaryliodonium salts allows for the chemoselective transfer of the azobenzene moiety to various nucleophiles under mild, metal-free conditions, providing access to a wide range of ortho-substituted azobenzenes.[3][4]
-
Oxidative Dimerization of Anilines: This method can be used for the synthesis of symmetrical ortho-substituted azobenzenes, but yields can be low in the presence of bulky ortho substituents.[3][4]
Troubleshooting Guides
Troubleshooting Low Yields in Baeyer-Mills Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Reaction conditions not optimal (temperature too low, reaction time too short). | Gradually increase the reaction temperature in 10°C increments. Increase the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Low yield with electron-poor anilines | Reduced nucleophilicity of the aniline. | Increase the reaction temperature and/or use a higher concentration of reactants. Consider using a continuous flow setup for better control over reaction parameters.[1][2] |
| Low yield with ortho-substituted anilines | Steric hindrance preventing the reaction. | Consider alternative synthetic methods such as Pd-catalyzed C-H functionalization or the use of hypervalent iodine reagents.[3][4] |
| Product is formed but degrades | Product is unstable under the reaction conditions (e.g., strongly acidic or basic). | If possible, use milder reaction conditions. Minimize the reaction time once the starting material is consumed. |
Troubleshooting Azoxybenzene Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Significant azoxybenzene peak in NMR or HPLC | Reaction temperature is too high. | Decrease the reaction temperature. The optimal temperature is often a compromise between reaction rate and byproduct formation.[1][2] |
| Electron-rich aniline is reducing the nitrosobenzene. | If the aniline substrate can be modified, use a less electron-rich analogue.[5] | |
| Impure nitrosobenzene starting material. | Use freshly prepared or purified nitrosobenzene. |
Quantitative Data
Table 1: Yields of Substituted Azobenzenes from Baeyer-Mills Reaction in Continuous Flow
This table summarizes the yields of various substituted azobenzenes synthesized via the Baeyer-Mills reaction in a continuous flow setup. The optimized conditions were a temperature of 70°C and a residence time of 50.0 minutes in acetic acid.[1][2]
| Entry | Aniline Substituent | Product Yield (%) | Notes |
| 1 | H | 98 | |
| 2 | 4-Methyl | 89 | |
| 3 | 4-Ethyl | 77 | |
| 4 | 4-Methoxy | 94 | |
| 5 | 3-Methoxy | 7 | Large amount of azoxybenzene formed. |
| 6 | 2-Methyl | 54 | Moderate yield likely due to steric hindrance. |
| 7 | 2-Methoxy | 68 | Moderate yield likely due to steric hindrance. |
| 8 | 4-Fluoro | 95 | |
| 9 | 4-Cyano | 7 | Low yield due to electron-withdrawing group. |
| 10 | 3,5-Dimethyl | >99 |
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Mills Synthesis of Substituted Azobenzenes (Batch)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted aniline (1.0 equiv)
-
Nitrosobenzene (1.0 equiv)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add the nitrosobenzene (1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 70°C).
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Photo-switching of an Azobenzene-Modified Peptide
This protocol describes a general procedure for studying the photo-isomerization of a peptide containing a photoswitchable azobenzene moiety.
Materials:
-
Azobenzene-modified peptide dissolved in a suitable solvent (e.g., DMSO, water, or buffer).
-
UV-Vis spectrophotometer.
-
Light source for trans-to-cis isomerization (e.g., UV lamp, ~365 nm LED).
-
Light source for cis-to-trans isomerization (e.g., visible light lamp, >400 nm LED).
Procedure:
-
Prepare a solution of the azobenzene-modified peptide of known concentration in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the sample. This spectrum represents the predominantly trans isomeric state.
-
Irradiate the sample with UV light (~365 nm) to induce trans-to-cis isomerization. Monitor the spectral changes over time until a photostationary state is reached (no further change in the spectrum).
-
Record the final UV-Vis spectrum, which represents the photostationary state enriched in the cis isomer.
-
To observe the reverse cis-to-trans isomerization, irradiate the sample with visible light (>400 nm).
-
Alternatively, to measure the thermal back-relaxation, keep the cis-enriched sample in the dark at a constant temperature and record UV-Vis spectra at regular time intervals until the spectrum returns to the initial trans state.
Visualizations
Troubleshooting Workflow for Low Yield in Azobenzene Synthesis
Caption: A decision tree for troubleshooting low yields in azobenzene synthesis.
Signaling Pathway: Photocontrol of a Kinase with an Azobenzene-Modified Inhibitor
Caption: Photocontrol of kinase activity using an azobenzene-modified inhibitor.
Experimental Workflow for Synthesis and Application of a Photoswitchable Drug
Caption: A typical experimental workflow for developing and testing a photoswitchable drug.
References
- 1. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 3. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Diazene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for diazene synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during diazene synthesis experiments.
Issue 1: Low or No Product Yield
-
Question: My diazene synthesis reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in diazene synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Precursor Quality and Stability: Ensure the purity of your starting materials, particularly the amine or hydrazine precursors. Impurities can interfere with the reaction. Some reagents, like N-Alkyl-O-arenesulfonylhydroxylamines, can decompose in solution, so it's crucial to use fresh or properly stored materials[1].
-
Reaction Conditions:
-
Temperature: Many traditional diazene synthesis methods require elevated temperatures, which can lead to side reactions and decomposition of the desired product[1]. Consider milder, more modern methods like photocatalytic or electrochemical synthesis, which often proceed at room temperature[1][2][3].
-
Atmosphere: Some protocols require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents or intermediates. Conversely, certain photocatalytic methods may utilize atmospheric oxygen for the in situ generation of diazenes from primary amines[1]. Carefully check the requirements for your specific protocol.
-
Solvent: The choice of solvent is critical. Ensure you are using a dry, appropriate solvent as specified in the protocol. For instance, in some photocatalytic cross-coupling reactions via diazenes, dry acetonitrile (MeCN) is used[1].
-
-
Side Reactions: A common side reaction is the isomerization of dialkyldiazenes, especially those with α-C–H bonds, to hydrazones, which are often unreactive in subsequent denitrogenation steps[1]. Modern synthetic methods are being developed to overcome this limitation.
-
Catalyst Activity: If you are using a catalytic method (e.g., copper-catalyzed or iridium-based photocatalysis), ensure the catalyst is active and used in the correct loading[1][4]. Catalyst deactivation can be a significant issue.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Here are some likely culprits and solutions:
-
Hydrazone Formation: As mentioned, isomerization to hydrazones is a major side reaction for certain diazenes[1]. Optimizing reaction conditions to favor the diazene isomer or choosing a synthetic route less prone to this issue is key.
-
Over-oxidation or Decomposition: In oxidative methods, using an excess of the oxidizing agent or harsh conditions can lead to the degradation of the diazene product. Careful control of stoichiometry and reaction parameters is essential.
-
Competing Radical Pathways: Diazenes are often used to generate radicals. Uncontrolled radical reactions can lead to a mixture of products. The choice of catalyst and reaction conditions can help control the desired radical pathway[5].
-
Purification Challenges: Diazenes can be unstable, making purification difficult. Consider purification techniques that are rapid and can be performed at low temperatures if your product is sensitive. Column chromatography on silica gel is a common method[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing diazenes?
A1: The primary methods for diazene synthesis include:
-
Oxidation of Hydrazines: This is a traditional and widely used method. Various oxidizing agents can be employed, such as hydrogen peroxide, benzeneseleninic acid, or oxoammonium salts[7][8][9].
-
From Primary Amines: Modern methods allow for the direct synthesis of diazenes from primary amines. This can be achieved through photocatalytic methods involving in situ generation from O-nosylhydroxylamines or through catalytic processes using copper salts[1][4][10].
-
Electrochemical Synthesis: Anodic oxidation of N,N'-disubstituted sulfamides offers a sustainable and mild route to diazenes, avoiding the need for harsh chlorinating reagents[2][3][6]. This method is applicable to both dialkyl and diaryl diazenes.
-
Aza-Ramberg-Bäcklund Reaction: This method involves the oxidative transformation of sulfamides. While traditionally using chlorinating reagents, recent advancements have utilized electrochemical conditions to make the process milder[2][3].
Q2: How can I choose the best synthetic method for my target diazene?
A2: The choice of method depends on several factors:
-
Substrate Scope and Functional Group Tolerance: If your molecule contains sensitive functional groups, milder methods like photocatalytic or electrochemical synthesis are preferable to harsher oxidative conditions[1][2][3].
-
Desired Scale: Some methods are more amenable to large-scale synthesis than others.
-
Availability of Starting Materials: Your choice will be guided by whether you are starting from a primary amine or a hydrazine derivative.
-
Stereochemistry: For chiral molecules, it is important to choose a method that preserves the stereochemical integrity of your compound. Some modern methods have been shown to be compatible with enantiopure starting materials[2].
Q3: My diazene is unstable. How can I handle and purify it?
A3: The instability of diazenes is a significant challenge. Here are some tips:
-
In situ Generation: Whenever possible, generate and use the diazene in situ to avoid isolation. Many modern protocols are designed this way[1].
-
Low-Temperature Workup: If isolation is necessary, perform all manipulations at low temperatures to minimize decomposition.
-
Rapid Purification: Use rapid purification techniques like flash column chromatography.
-
Inert Atmosphere: Handle the purified diazene under an inert atmosphere to prevent degradation.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different diazene synthesis methods.
Table 1: Photocatalytic Cross-Coupling of Amines via in situ Diazene Generation [1]
| Entry | Amine Substrate | ONHA Partner | Yield (%) |
| 1 | Leelamine | Isopropyl ONHA | 85 |
| 2 | t-Bu glycinate | Isopropyl ONHA | High |
| 3 | Leucine p-nitroanilide | Isopropyl ONHA | High |
| 4 | Aminoindanol | Isopropyl ONHA | - |
| 5 | Threonine benzyl ester | Isopropyl ONHA | - |
Table 2: Electrochemical Synthesis of Symmetrical Diazenes from Sulfamides [2][6]
| Entry | Substrate | Yield (%) |
| 1 | Alicyclic (bulky α-tertiary) | Good to High |
| 2 | Alicyclic (α-secondary) | Good to High |
| 3 | Linear (α-primary) | Good to High |
Table 3: Copper-Catalyzed Synthesis of Homo-Diazenes from α-Tertiary Amines [4]
| Entry | Amine Substrate | Catalyst | Yield (%) |
| 1 | Substrate 1 | Cu(OAc)₂ | 95 |
| 2 | Substrate 2 | Cu(OAc)₂ | 88 |
| 3 | Substrate 3 | Cu(OAc)₂ | 92 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Cross-Coupling of Amines via in situ Diazene Generation [1]
-
To a solution of the primary amine (1.0 equiv) in dry MeCN, add the O-nosylhydroxylamine (ONHA) (1.0 equiv) and 2,6-lutidine (2.0 equiv).
-
Stir the mixture at room temperature under ambient air for 12 hours.
-
Add the iridium photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆, 2 mol%).
-
Irradiate the mixture with blue LEDs under a nitrogen atmosphere at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by column chromatography.
Protocol 2: General Procedure for Electrochemical Synthesis of Diazenes [6]
-
In an oven-dried ElectraSyn vial equipped with a magnetic stir bar, add the sulfamide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and LiCl (2.0 equiv).
-
Seal the vial with a cap equipped with a graphite anode and a platinum foil cathode.
-
Add MeOH (to a concentration of 0.04 M) and stir for 20 minutes or until the sulfamide is fully dissolved.
-
Electrolyze the reaction mixture at a constant current of 3 mA for a total charge of 6–8 F/mol.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography (SiO₂, hexanes/EtOAc).
Visualizations
Caption: Experimental workflow for diazene synthesis.
Caption: Radical-based denitrogenation pathway of diazenes.
References
- 1. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dinitrogen extrusion from diazene in organic synthesis [html.rhhz.net]
- 6. A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. Diimide - Wikipedia [en.wikipedia.org]
- 10. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of 4-chloroaniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate acidification with an acid like HCl.[1] |
| Decomposition of the diazonium salt. | The diazonium salt is unstable at higher temperatures. Use the prepared diazonium salt immediately in the subsequent coupling reaction without isolation. Keep the reaction mixture cold throughout the process.[2] | |
| Incorrect pH for the coupling reaction. | The coupling reaction with pyridine is pH-sensitive. The optimal pH is typically slightly acidic to neutral. Adjust the pH of the reaction mixture carefully after the addition of the diazonium salt solution. | |
| Inefficient coupling with pyridine. | Ensure the pyridine is of high purity. The reaction may be slow; allow sufficient reaction time at a controlled low temperature. | |
| Formation of a Dark, Tarry Substance | Polymerization of the diazonium salt. | This can occur if the temperature is not adequately controlled or if the diazonium salt solution is allowed to stand for too long. Prepare and use the diazonium salt solution promptly at low temperatures. |
| Side reactions due to incorrect pH. | Extreme pH values can lead to decomposition and side reactions. Maintain the recommended pH for the coupling step. | |
| Presence of Unexpected Byproducts | Phenol Formation: (4-chlorophenol) | The diazonium salt can react with water to form a phenol, especially if the temperature is too high.[3] Maintain strict temperature control (0-5 °C). |
| Triazene Formation: | Incomplete diazotization can lead to the reaction of the diazonium salt with unreacted 4-chloroaniline to form a triazene.[4] Ensure complete diazotization by using the correct stoichiometry of reagents. | |
| Reduction of Diazonium Salt: | If a reducing agent is present, the diazonium group can be reduced to a hydrazine. Avoid contaminants that could act as reducing agents. | |
| Difficulty in Product Purification | Contamination with starting materials. | Monitor the reaction progress using a suitable technique (e.g., TLC) to ensure complete consumption of the starting materials. |
| Presence of colored impurities. | These may arise from various side reactions. Recrystallization from a suitable solvent or column chromatography may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the diazotization of 4-chloroaniline?
A1: The most critical parameter is temperature. The reaction should be carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] Another key parameter is the acidity of the medium, typically achieved using hydrochloric acid, which is essential for the formation of nitrous acid in situ and for stabilizing the diazonium salt.
Q2: How can I confirm the formation of the diazonium salt before proceeding to the coupling reaction?
A2: While direct isolation is generally avoided due to instability, a small aliquot of the diazonium salt solution can be tested by coupling it with a known, highly reactive compound like 2-naphthol. The formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.
Q3: What is the optimal pH for the coupling reaction between the 4-chlorophenyldiazonium salt and pyridine?
A3: The coupling of diazonium salts with aromatic compounds is pH-dependent. For coupling with pyridine, a slightly acidic to neutral pH is generally preferred. At acidic pH (< 6), an amino group is a stronger activating substituent than a hydroxyl group. At alkaline pH (> 7.5), phenolic functions are stronger activators.[3] It is advisable to perform small-scale trials to determine the optimal pH for your specific reaction conditions.
Q4: My final product is a mixture of isomers. How can I improve the regioselectivity of the coupling reaction?
A4: The coupling of the diazonium salt to the pyridine ring preferentially occurs at the position para to the activating group if that location is available; otherwise, ortho-coupling will occur.[3] The electronics of the pyridine ring will direct the incoming electrophile (the diazonium salt). In the case of unsubstituted pyridine, coupling is expected to occur at the 2- or 4-position. To enhance selectivity, consider using a substituted pyridine derivative where one of these positions is blocked or sterically hindered.
Q5: Are there any safety precautions I should be aware of when working with diazonium salts?
A5: Yes, solid diazonium salts are often explosive when dry and should not be isolated unless absolutely necessary and with extreme caution. Always work with them in solution and at low temperatures.[2] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on specific laboratory conditions and desired scale.
Materials:
-
4-chloroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Pyridine
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Ice
-
Distilled water
-
Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Step 1: Diazotization of 4-Chloroaniline
-
In a beaker, dissolve a specific amount of 4-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-chloroaniline solution with constant stirring. Ensure the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at the same temperature. The resulting solution contains the 4-chlorophenyldiazonium chloride.
Step 2: Coupling Reaction
-
In a separate reaction vessel, dissolve pyridine in a suitable solvent and cool it in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the pyridine solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
After the addition is complete, adjust the pH of the mixture to slightly acidic or neutral by the slow addition of a cold, dilute solution of sodium hydroxide or sodium carbonate.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to allow the coupling reaction to go to completion.
Step 3: Isolation and Purification
-
Once the reaction is complete, the crude product may precipitate out of the solution. If not, the product can be extracted into an organic solvent.
-
If a precipitate forms, collect it by filtration, wash it with cold water, and then dry it.
-
If extraction is necessary, transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reactions observed.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Azobenzene Isomerization Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azobenzene isomerization experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Troubleshooting Guide & FAQs
Issue 1: Low or Incomplete trans-to-cis Isomerization Yield
Q1: I am observing a low conversion to the cis-isomer upon irradiation. What are the potential causes and solutions?
A1: Several factors can contribute to a low trans-to-cis isomerization quantum yield. Here's a breakdown of potential issues and how to address them:
-
Incorrect Wavelength: The excitation wavelength must overlap with the π-π* absorption band of the trans-isomer (typically in the UV range, around 320-380 nm for unsubstituted azobenzene). Using a wavelength that is too long or too short will result in inefficient excitation. Verify the absorption spectrum of your specific azobenzene derivative and ensure your light source is tuned to the λmax.[1][2]
-
Insufficient Light Intensity or Duration: The total photon dose is critical. Increase the irradiation time or use a higher intensity light source. However, be cautious of potential photodegradation with excessive light exposure.
-
Solvent Polarity: The polarity of the solvent can significantly impact photoisomerization rates.[3][4] Nonpolar solvents often favor a higher quantum yield for trans-to-cis isomerization.[3] If your experimental conditions allow, consider testing a less polar solvent.
-
Aggregation: In concentrated solutions or condensed phases, azobenzene molecules can form H-aggregates, which can quench photoisomerization.[1] This is often indicated by a blue-shift (hypsochromic shift) in the absorption spectrum.[1] Diluting the sample can help mitigate this issue.
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to irreversible degradation of the azobenzene molecule, reducing the overall yield of the cis-isomer.[5][6] The presence of oxygen can exacerbate this issue.[5][7] Consider deaerating your solvent by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment.[7]
-
Competing Thermal Relaxation: If the thermal cis-to-trans back-isomerization is fast at the experimental temperature, it can compete with the photoisomerization process, leading to a lower net conversion to the cis-isomer. This is particularly relevant for "push-pull" substituted azobenzenes.[1] Lowering the temperature of the experiment can help to slow down the thermal relaxation.[1]
Issue 2: Rapid Thermal cis-to-trans Back-Isomerization
Q2: The cis-isomer is converting back to the trans-isomer too quickly. How can I increase the lifetime of the cis-state?
A2: The thermal stability of the cis-isomer is a critical parameter in many applications. Here are factors that influence the rate of thermal relaxation and how to control them:
-
Solvent Effects: The rate of thermal cis-to-trans isomerization is highly dependent on the solvent environment.[3][4] Polar solvents can accelerate this process.[4] If feasible, using a non-polar solvent can significantly increase the half-life of the cis-isomer.
-
Temperature: Thermal relaxation is a temperature-dependent process. The rate of cis-to-trans isomerization increases with elevated temperatures.[1] Conducting experiments at lower temperatures will slow down the back-isomerization.
-
Molecular Design: The substituents on the azobenzene core play a crucial role. "Push-pull" azobenzenes, which have electron-donating and electron-withdrawing groups at opposite para positions, tend to have faster thermal relaxation rates.[1] Conversely, certain ortho-substitutions can increase the stability of the cis-isomer.[8] The choice of azobenzene derivative is therefore critical for applications requiring a long-lived cis-state.
-
pH: For azobenzene derivatives with pH-sensitive groups, the protonation state can dramatically affect the thermal relaxation rate. Protonation of the azo-bridge, for instance, can significantly lower the barrier for isomerization, leading to a much shorter half-life for the Z-isomer.[5][9] Careful control of the pH is essential in such cases.
Issue 3: Sample Photodegradation
Q3: I am noticing a loss of absorbance or the appearance of new, unidentified peaks in my spectrum after irradiation. What is happening and how can I prevent it?
A3: This is a classic sign of photodegradation, where the azobenzene molecule is irreversibly damaged by the incident light. Here's how to minimize this issue:
-
Limit Light Exposure: Use the lowest light intensity and shortest irradiation time necessary to achieve the desired level of isomerization. Avoid unnecessarily long exposures.
-
Use Appropriate Wavelengths: While UV light is often required for trans-to-cis isomerization, it can also be more damaging. If your azobenzene derivative allows, consider using longer wavelength light, even if the efficiency is slightly lower. Some modified azobenzenes can be switched with visible light.[10][11]
-
Deoxygenate the Sample: The presence of molecular oxygen can lead to photooxidation.[5][7] It is highly recommended to deaerate your solvent and sample by bubbling with an inert gas like nitrogen or argon before and during the experiment. Freeze-pump-thaw cycles are also an effective method for removing dissolved oxygen.[7]
-
Check for Impurities: Impurities in the solvent or the azobenzene sample itself can sometimes act as photosensitizers, accelerating degradation. Ensure you are using high-purity solvents and that your azobenzene compound is pure.
Quantitative Data Summary
The following tables summarize key quantitative data for azobenzene and its derivatives to aid in experimental design and troubleshooting.
Table 1: Photoisomerization Quantum Yields (Φ) of Azobenzene in Different Solvents
| Solvent | Φ (trans → cis) | Φ (cis → trans) | Reference |
| Methanol | 0.11 - 0.14 | 0.41 - 0.44 | [12][13] |
| Hexane | ~0.25 | ~0.50 | [2] |
| Toluene | Varies with polarity | Varies with polarity | [3] |
| Chloroform | Varies with polarity | Varies with polarity | [3] |
| N-Methyl-2-pyrrolidone (NMP) | Varies with polarity | Varies with polarity | [3] |
Note: Quantum yields can be highly dependent on the specific azobenzene derivative, excitation wavelength, and temperature.
Table 2: Thermal cis-to-trans Isomerization Half-Lives (t½) and Activation Energies (Ea)
| Azobenzene Derivative | Solvent | Temperature (°C) | t½ | Ea (kJ/mol) | Reference |
| Unsubstituted Azobenzene | Various | Varies | Hours to Days | ~95 | [1][14] |
| Push-Pull Substituted | Varies | Varies | Milliseconds to Seconds | Lower than unsubstituted | [1][15] |
| Ortho-substituted | Varies | Varies | Can be very long (hours to years) | Higher than unsubstituted | [11] |
Note: The rate of thermal relaxation is highly sensitive to the molecular structure and the experimental conditions.[16]
Key Experimental Protocols
Protocol 1: Monitoring Azobenzene Isomerization using UV-Vis Spectroscopy
This protocol outlines the steps for a typical experiment to monitor the photoisomerization of an azobenzene derivative.
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the desired solvent at a known concentration.
-
Dilute the stock solution to a concentration that gives a maximum absorbance of approximately 1.0-1.5 in the trans state to ensure linearity in the Beer-Lambert law.
-
Transfer the diluted solution to a quartz cuvette. Plastic cuvettes are not suitable as many organic solvents will dissolve them.[17]
-
(Optional but recommended) Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Initial Spectrum (100% trans-isomer):
-
Place the cuvette in the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This represents the spectrum of the thermally stable trans-isomer.
-
-
trans-to-cis Photoisomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm LED).
-
Irradiate for a set period of time (e.g., 30 seconds, 1 minute, etc.).
-
-
Spectrum after Irradiation:
-
Quickly place the cuvette back into the spectrophotometer and record the full UV-Vis spectrum.
-
You should observe a decrease in the π-π* band of the trans-isomer and an increase in the n-π* band of the cis-isomer.
-
-
Reaching the Photostationary State (PSS):
-
Repeat steps 3 and 4 until no further significant changes are observed in the absorption spectrum. This indicates that the photostationary state (a mixture of trans and cis isomers) has been reached.
-
-
cis-to-trans Isomerization (Photo or Thermal):
-
Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light). Record the spectra intermittently until the original trans-isomer spectrum is recovered.
-
Thermal: Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.
-
-
Data Analysis:
-
The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
-
Visualizations
References
- 1. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
enhancing the stability of (4-Chlorophenyl)-pyridin-2-yldiazene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (4-Chlorophenyl)-pyridin-2-yldiazene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored or degraded upon receipt or after short-term storage. | Exposure to light, elevated temperatures, or atmospheric oxygen. Aryl azo compounds can be sensitive to environmental factors.[1][2] | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures (e.g., -20°C for long-term storage). Minimize exposure to ambient light and air during handling. |
| Inconsistent results in photoswitching experiments. | 1. Partial degradation of the compound. 2. Incomplete isomerization. 3. Solvent effects influencing the isomerization kinetics. | 1. Verify the purity of the compound using techniques like HPLC or NMR before each experiment. 2. Optimize the irradiation time and wavelength for both trans-to-cis and cis-to-trans isomerization. 3. Investigate the effect of different solvents on the photoswitching behavior, as polarity can influence the stability of the isomers.[3] |
| Thermal decomposition is suspected during a reaction. | The reaction temperature exceeds the thermal stability threshold of the compound. Diazo compounds can have a wide range of onset temperatures for decomposition, from 75 to 160 °C.[4] | Determine the thermal stability of the compound using Differential Scanning Calorimetry (DSC) to identify the onset of decomposition.[4][5] Keep reaction temperatures well below this threshold. If elevated temperatures are necessary, consider using a more stable derivative or a protective strategy. |
| Low yield or formation of side products during synthesis. | Instability of the diazonium salt intermediate, which is a common precursor in azo compound synthesis.[6] | Perform the diazotization reaction at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt.[6] Use the diazonium salt immediately in the subsequent coupling reaction. |
| Precipitation or insolubility issues in aqueous buffers. | The compound may have poor solubility in certain aqueous media, and pH can affect its stability and solubility.[7] | Determine the optimal pH range for solubility and stability. Consider using co-solvents or formulating the compound with stabilizing excipients if compatible with the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other aromatic azo compounds, is primarily influenced by three main factors:
-
Light: Exposure to UV and visible light can induce photoisomerization and photodegradation.[3][8] The energy from light absorption can lead to the breaking of chemical bonds and the formation of degradation products.
-
Temperature: Azo compounds have limited thermal stability and can decompose at elevated temperatures.[4][5] The decomposition is an exothermic process and can sometimes be rapid.
-
pH: The pH of the solution can significantly impact the stability of azo compounds, particularly in aqueous environments.[7] Extreme pH values can lead to hydrolysis or other degradation reactions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, it is recommended to store this compound as a solid in a tightly sealed amber glass vial to protect it from light. The vial should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and then stored in a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C may be sufficient.
Q3: What analytical techniques are recommended for monitoring the stability and degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying its purity over time.[6]
-
UV-Visible Spectroscopy: Useful for monitoring changes in the absorption spectrum, which can indicate isomerization or degradation.[3]
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): For the identification of degradation products by determining their molecular weights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups, providing insights into the degradation mechanism.
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the compound.[4]
Q4: Are there any known degradation pathways for this type of compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, general degradation pathways for aromatic azo compounds can be inferred. Under photolytic conditions, degradation can occur through energy transfer, leading to the formation of reactive oxygen species that attack the azo bond, or through electron transfer pathways.[9] Reductive cleavage of the azo bond (-N=N-) is a common degradation pathway, which results in the formation of two separate aromatic amine fragments.[9]
Q5: Can I use stabilizing agents to enhance the stability of my compound in solution?
A5: Yes, the use of stabilizing agents can be explored. For photosensitive compounds, UV absorbers or quenchers of reactive oxygen species (antioxidants) may offer protection against photodegradation. The choice of a suitable stabilizer will depend on the specific experimental conditions and the solvent system being used. It is crucial to ensure that the stabilizing agent does not interfere with the intended application of the this compound.
Experimental Protocols
Protocol 1: Photostability Assessment of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[10][11]
Objective: To evaluate the stability of this compound under controlled light exposure.
Materials:
-
This compound
-
Solvent of choice (e.g., acetonitrile, methanol, or a relevant buffer)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[12][13]
-
Calibrated radiometer/lux meter
-
Quartz cuvettes or other suitable transparent containers
-
Aluminum foil
-
HPLC system with a suitable column and detector
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare two sets of samples: "Exposed" and "Dark Control."
-
For the "Exposed" samples, place the solution in transparent containers (e.g., quartz cuvettes).
-
For the "Dark Control" samples, wrap the containers completely in aluminum foil to protect them from light.[8]
-
-
Light Exposure:
-
Place both the "Exposed" and "Dark Control" samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both "Exposed" and "Dark Control" samples.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Record the UV-Vis spectrum of the samples to observe any changes in the absorption profile.
-
-
Data Interpretation:
-
Compare the chromatograms and spectra of the "Exposed" samples with those of the "Dark Control" samples.
-
Any significant degradation observed in the "Exposed" samples that is not present in the "Dark Control" can be attributed to photodegradation.
-
Quantify the percentage of degradation over time.
-
Illustrative Data Table (Photostability):
| Time (hours) | % Remaining (Exposed) | % Remaining (Dark Control) | Number of Degradation Peaks (Exposed) |
| 0 | 100 | 100 | 0 |
| 2 | 95.2 | 99.8 | 1 |
| 4 | 88.5 | 99.5 | 2 |
| 8 | 75.1 | 99.2 | 3 |
| 24 | 45.8 | 98.9 | 4 |
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
High-pressure or hermetically sealed aluminum pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile decomposition products.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min).
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5 or 10°C/min) to a temperature beyond the decomposition point (e.g., 250°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show an exothermic peak corresponding to the decomposition of the compound.
-
Determine the onset temperature of the exotherm, which is indicative of the beginning of thermal decomposition.[4]
-
Illustrative Data Table (Thermal Stability):
| Parameter | Value |
| Onset of Decomposition (Tonset) | 145.3 °C |
| Peak Decomposition Temperature (Tpeak) | 152.8 °C |
| Enthalpy of Decomposition (ΔHd) | -110.5 J/g |
Visualizations
Caption: Workflow for Photostability Assessment.
Caption: Potential Degradation Pathways.
References
- 1. Azo compound - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. afirm-group.com [afirm-group.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. rdlaboratories.com [rdlaboratories.com]
resolving impurities in (4-Chlorophenyl)-pyridin-2-yldiazene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in (4-Chlorophenyl)-pyridin-2-yldiazene samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my this compound sample?
A1: Impurities in your sample can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-chloroaniline and 2-aminopyridine.
-
Side-Reaction Products: Including isomers of the target compound or products from undesired coupling reactions.
-
Degradation Products: Azo compounds can be sensitive to light and temperature, leading to degradation.
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.
Q2: How can I identify the impurities in my sample?
A2: Several analytical techniques can be used to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and identifying impurities by comparing the retention time of the main peak with those of potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information about the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present in sufficient quantity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and residual solvents.
Q3: What is a typical purity level for a research-grade sample of this compound?
A3: For research purposes, a purity of ≥95% is often acceptable. However, for applications in drug development, a much higher purity (e.g., >99%) is typically required, with all impurities identified and characterized.
Troubleshooting Guide
Issue: My HPLC analysis shows multiple unexpected peaks.
| Question | Possible Cause | Suggested Action |
| 1. Have you confirmed the identity of your main peak? | The major peak may not be the target compound. | Run a co-injection with a known standard of this compound. If a single, sharp peak results, the peak identity is confirmed. |
| 2. Are the unexpected peaks small or significant? | Small peaks may be minor impurities, while large peaks could indicate a failed synthesis or significant degradation. | If peaks are >1% of the total area, further investigation is needed. Proceed to the next questions. |
| 3. Do the retention times of the impurity peaks match those of your starting materials? | Incomplete reaction can lead to the presence of starting materials. | Prepare and inject standards of your starting materials (e.g., 4-chloroaniline, 2-aminopyridine) to compare retention times. |
| 4. Could the impurities be related side-products? | Isomers or products from alternative reaction pathways can form during synthesis. | Use LC-MS to determine the molecular weights of the impurity peaks. This can provide clues about their structures. |
| 5. Was the sample recently prepared or has it been stored for a long time? | Azo compounds can degrade over time, especially when exposed to light or high temperatures. | Re-analyze a freshly synthesized batch if possible and compare the impurity profile. Store samples in a cool, dark place. |
Summary of Potential Impurities
| Impurity | Potential Source | Recommended Analytical Method |
| 4-Chloroaniline | Unreacted starting material | HPLC, GC-MS |
| 2-Aminopyridine derivative | Unreacted starting material | HPLC, LC-MS |
| (4-Chlorophenyl)phenol | Side-reaction during diazotization | HPLC, LC-MS |
| Isomeric azo compounds | Non-specific coupling | HPLC, LC-MS |
| Polymeric materials | Uncontrolled side-reactions | Size Exclusion Chromatography (SEC) |
| Residual Solvents (e.g., Acetonitrile, Ethanol) | Purification process | GC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound. Optimization may be required for specific instruments and impurity profiles.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve a known standard of this compound in a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Identify impurity peaks by comparing their retention times to those of known standards.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound sample
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
2. Selection of Eluent:
-
Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate.
-
The ideal eluent system will give a good separation between the desired product (Rf value of ~0.3) and the impurities.
3. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for resolving impurities.
Technical Support Center: Optimizing Photochemical Switching in Azobenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene photoswitches. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you improve the efficiency of photochemical switching in your experiments.
Troubleshooting Guide
Experiencing unexpected results? Consult the table below to diagnose and resolve common issues encountered during azobenzene photoswitching experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations | Relevant Data/Parameters |
| Incomplete trans-to-cis Isomerization | 1. Spectral Overlap: The absorption spectra of the trans and cis isomers overlap at the irradiation wavelength, leading to a photostationary state (PSS) with a significant population of the trans isomer.[1][2] 2. Inappropriate Wavelength: The irradiation wavelength is not optimal for exciting the trans isomer's n→π* or π→π* transition.[3] 3. Fast Thermal Back-Reaction: The cis isomer is thermally unstable under the experimental conditions and reverts to the trans form.[4] 4. Aggregation: Azobenzene molecules may form aggregates, which can hinder the conformational change required for isomerization.[5][6] 5. Solvent Effects: The polarity of the solvent can influence the energy levels of the excited states and the isomerization pathway.[7] | 1. Optimize Irradiation Wavelength: Select a wavelength where the molar absorptivity of the trans isomer is significantly higher than that of the cis isomer.[2] 2. Use Ortho-Substituted Azobenzenes: Introducing substituents at the ortho positions can help to separate the n–π* absorption bands of the isomers.[1] 3. Lower the Temperature: Reducing the temperature can slow down the thermal cis-to-trans relaxation rate.[8] 4. Modify Solvent: Use a solvent that discourages aggregation. In some cases, less polar solvents can be beneficial.[5] Consider the use of surfactants if working in aqueous media. 5. Check Concentration: Lowering the concentration of the azobenzene solution can reduce the likelihood of aggregation. | - Photostationary State (PSS): The equilibrium ratio of cis/trans isomers under continuous irradiation. - Molar Absorptivity (ε): Compare ε values for trans and cis isomers at the irradiation wavelength. |
| Low Quantum Yield (Φ) | 1. Inefficient Energy Transfer: The absorbed photon energy is dissipated through non-productive pathways (e.g., fluorescence, internal conversion) instead of inducing isomerization.[9] 2. Solvent Polarity: The solvent can stabilize the excited state, potentially favoring non-radiative decay over isomerization.[7] 3. Molecular Structure: The presence of certain substituents can influence the excited-state lifetime and the efficiency of intersystem crossing.[10] 4. Oxygen Quenching: Dissolved oxygen can quench the excited triplet state, which is involved in some isomerization pathways.[11][12] | 1. Structural Modification: Introduce push-pull substituents to tune the excited state properties and favor the isomerization pathway.[9] 2. Solvent Screening: Test a range of solvents with varying polarities to find conditions that maximize the quantum yield. 3. Use a Triplet Sensitizer: For systems where triplet-state isomerization is inefficient, a sensitizer can facilitate energy transfer to the azobenzene.[13] 4. Deoxygenate Solutions: For oxygen-sensitive systems, degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[11] | - Quantum Yield (Φ): The number of isomerization events per photon absorbed. Typical values for trans-to-cis isomerization are around 0.1-0.3.[13] |
| Fast cis-to-trans Thermal Relaxation | 1. High Temperature: The rate of thermal isomerization increases with temperature.[8] 2. Solvent Polarity: Polar solvents can stabilize the transition state of the thermal isomerization, accelerating the process.[1] 3. Molecular Structure: The energy barrier for thermal isomerization is highly dependent on the substitution pattern of the azobenzene.[4] 4. Catalysis: The presence of acids or metal nanoparticles can catalyze the thermal back-reaction.[14] | 1. Reduce Temperature: Perform experiments at lower temperatures to increase the half-life of the cis isomer. 2. Solvent Selection: Use non-polar solvents to slow down the thermal relaxation.[1] 3. Structural Design: Incorporate ortho-substituents (e.g., fluorine, methoxy groups) to sterically hinder the rotation around the N=N bond and increase the thermal stability of the cis isomer.[1][4] 4. Control pH and Purity: Ensure the absence of acidic impurities and catalytic metal species. | - Half-life (t½): The time it takes for half of the cis isomers to revert to the trans form. Can range from milliseconds to days.[3] |
| Photodegradation or Fatigue | 1. High-Energy Light: Prolonged exposure to high-intensity UV light can lead to irreversible chemical reactions.[1] 2. Reactive Environment: The presence of reactive species (e.g., radicals, strong oxidants/reductants) in the solution can degrade the azobenzene molecule. 3. Inherent Instability: Some azobenzene derivatives are inherently less photostable. | 1. Use Longer Wavelengths: If possible, use visible light for switching to minimize photodamage. Red-shifted azobenzenes are advantageous for in vivo applications.[2] 2. Limit Exposure Time and Intensity: Use the minimum light intensity and exposure time required to achieve the desired PSS. 3. Purify Solvents and Reagents: Ensure all components of the experimental system are free from reactive impurities. 4. Choose Robust Derivatives: Select azobenzenes known for their high fatigue resistance. | - Fatigue Resistance: The number of switching cycles an azobenzene can undergo without significant degradation. |
| Aggregation/Precipitation in Solution | 1. Low Solubility: The azobenzene derivative has poor solubility in the chosen solvent, especially one of the isomers.[6] 2. π-π Stacking: The planar structure of the trans isomer can promote intermolecular π-π stacking, leading to aggregation.[5] 3. Concentration Effects: At higher concentrations, the propensity for aggregation increases. | 1. Solvent Optimization: Choose a solvent in which both isomers are highly soluble. 2. Introduce Solubilizing Groups: Modify the azobenzene structure with bulky or charged groups to disrupt π-π stacking and improve solubility. 3. Lower Concentration: Work at lower concentrations to minimize intermolecular interactions. 4. Use Surfactants: In aqueous solutions, the addition of surfactants can help to solubilize hydrophobic azobenzenes. | - Solubility: Check the solubility of both trans and cis isomers in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: How can I shift the absorption spectrum of my azobenzene to the visible or near-infrared region?
A1: To red-shift the absorption, you can introduce electron-donating groups (e.g., amino, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) at the para-positions of the phenyl rings, creating a "push-pull" system.[9] Additionally, substituting all four ortho positions with groups like methoxy groups can lead to a significant red shift of the n-π* band of the trans isomer.[1] For switching in the near-infrared, utilizing triplet sensitizers or photocatalysts can be an effective strategy.[12][15]
Q2: What is the photostationary state (PSS) and how can I control it?
A2: The photostationary state is the equilibrium mixture of trans and cis isomers that is reached under continuous irradiation at a specific wavelength.[2] The composition of the PSS depends on the absorption coefficients of both isomers at that wavelength and their respective quantum yields for the forward and reverse photoisomerization.[2] To control the PSS, you can:
-
Change the irradiation wavelength: Choose a wavelength where the absorption of the desired isomer is minimal.
-
Modify the azobenzene structure: Introducing substituents can alter the absorption spectra and quantum yields. Ortho-substitution is particularly effective in separating the absorption bands of the two isomers, allowing for more complete switching.[1]
Q3: My cis-azobenzene isomer relaxes back to the trans isomer too quickly. How can I increase its thermal stability?
A3: The thermal stability of the cis isomer is determined by the energy barrier of the thermal isomerization process. To increase the half-life of the cis isomer, you can:
-
Introduce bulky ortho-substituents: Groups like fluorine or methoxy at the ortho positions sterically hinder the rotation around the N=N double bond, increasing the energy barrier for thermal relaxation.[1][4]
-
Use a non-polar solvent: Polar solvents can stabilize the transition state of the thermal isomerization, so switching to a less polar solvent can slow down the process.[1]
-
Lower the temperature: The rate of thermal relaxation is temperature-dependent, so conducting experiments at lower temperatures will increase the lifetime of the cis isomer.[8]
Q4: I am observing poor photoswitching efficiency in a polymer matrix. What could be the reason?
A4: The restricted environment of a polymer matrix can hinder the large-scale molecular motion required for azobenzene isomerization. The free volume within the polymer is a critical factor. To improve switching efficiency in a polymer, consider:
-
Increasing the spacer length: Covalently attaching the azobenzene to the polymer backbone via a flexible spacer can provide more local free volume for isomerization.
-
Choosing a polymer with a low glass transition temperature (Tg): Above Tg, the polymer chains have greater mobility, which can facilitate the isomerization of the embedded azobenzenes.
-
Plasticizers: Adding plasticizers can increase the free volume within the polymer matrix.
Q5: How do I know if my azobenzene is aggregating in solution?
A5: Aggregation can be indicated by several observations:
-
Changes in the UV-Vis spectrum: Aggregation often leads to a broadening or shifting of the absorption bands (H- or J-aggregation).[5][16]
-
Non-linear Beer-Lambert behavior: A plot of absorbance versus concentration that deviates from a straight line can suggest aggregation.
-
Light scattering: Dynamic light scattering (DLS) can be used to detect the presence of larger aggregates in solution.
-
Precipitation: In severe cases, the compound may precipitate out of solution.
Experimental Protocols
Protocol 1: Monitoring Azobenzene Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative in solution.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, DMSO, ethanol)
-
Quartz cuvette with a stir bar
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., LED, laser, or lamp with a monochromator)
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance of the π-π* transition of the trans isomer is between 0.8 and 1.2.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans-to-cis Isomerization: a. Place the cuvette in the spectrophotometer on a magnetic stirrer. b. Irradiate the sample with a light source at a wavelength corresponding to the π-π* or n-π* absorption band of the trans isomer (typically in the UV or blue-green region).[3] c. Record the UV-Vis spectra at regular time intervals until no further changes in the spectrum are observed. This indicates that the photostationary state (PSS) has been reached.[2]
-
cis-to-trans Isomerization: a. Starting from the PSS rich in the cis isomer, irradiate the sample with a light source at a wavelength corresponding to the n-π* absorption band of the cis isomer (typically in the blue or green region).[3] b. Record the UV-Vis spectra at regular time intervals until the initial spectrum of the trans isomer is restored or a new PSS is reached.
-
Data Analysis: a. Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time to visualize the kinetics of isomerization. b. The percentage of each isomer at the PSS can be calculated if the molar absorption coefficients of the pure isomers are known.
Protocol 2: Determination of Photochemical Quantum Yield (Φ)
This protocol describes a method to determine the quantum yield of azobenzene photoisomerization using a calibrated light source and UV-Vis spectroscopy.[17][18]
Materials:
-
Azobenzene solution (prepared as in Protocol 1)
-
Calibrated light source (e.g., LED coupled to a thermopile detector to measure photon flux)[17]
-
UV-Vis spectrophotometer
-
Quartz cuvette with a stir bar
-
Magnetic stirrer
-
Actinometer (optional, for chemical actinometry)
Procedure:
-
Measure Photon Flux: Calibrate the light source to determine the photon flux (photons per second) at the irradiation wavelength.
-
Irradiate the Sample: Irradiate a known volume of the azobenzene solution with the calibrated light source for a specific period. The solution should be stirred continuously.
-
Monitor Absorbance Change: Record the UV-Vis spectrum before and after irradiation. The change in absorbance at a specific wavelength is used to calculate the number of molecules that have isomerized.
-
Calculate Absorbed Photons: The number of photons absorbed by the sample can be calculated from the incident photon flux and the absorbance of the solution.
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
Data Analysis: The rate equations for the isomerization can be solved numerically to fit the experimental data of absorbance versus time, from which the quantum yields for both forward and reverse reactions can be extracted.[17]
Protocol 3: Analysis of Photostationary State (PSS) by ¹H NMR Spectroscopy
This protocol details the use of ¹H NMR to determine the isomeric ratio of an azobenzene derivative at the PSS.[19]
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
-
Fiber-optic cable coupled to a light source (for in-situ irradiation)
Procedure:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in the deuterated solvent in an NMR tube at a suitable concentration for NMR analysis.
-
Initial ¹H NMR Spectrum: Record the ¹H NMR spectrum of the sample in the dark to identify the peaks corresponding to the trans isomer.
-
In-situ Irradiation and PSS Measurement: a. Insert the NMR tube into the NMR spectrometer equipped with a fiber-optic cable for irradiation. b. Irradiate the sample with the desired wavelength of light directly in the NMR probe. c. Acquire ¹H NMR spectra periodically until the peak integrals for the trans and cis isomers no longer change, indicating that the PSS has been reached.[19]
-
Data Analysis: a. Identify the distinct signals for the aromatic protons of the trans and cis isomers. The protons ortho to the azo group often show the largest chemical shift difference between the two isomers.[20] b. Integrate the well-resolved peaks corresponding to the trans and cis isomers. c. Calculate the isomeric ratio (cis/trans) from the ratio of the integrated peak areas.
Protocol 4: Separation of trans and cis Isomers by HPLC
This protocol provides a general method for the separation of trans and cis azobenzene isomers using reverse-phase HPLC.[21]
Materials:
-
Mixture of trans and cis azobenzene isomers
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18, or a polar-embedded phase for better separation of isomers)
Procedure:
-
Sample Preparation: Dissolve the mixture of azobenzene isomers in the mobile phase or a compatible solvent.
-
HPLC Method Development: a. Mobile Phase: Start with a mobile phase of acetonitrile and water. The ratio can be optimized to achieve good separation. For example, a gradient from a lower to a higher concentration of acetonitrile can be effective. An acidic modifier like formic acid or phosphoric acid can be added to improve peak shape.[21] b. Column: A standard C18 column can be used. For challenging separations, a column with a polar-embedded phase may provide better selectivity for the isomers. c. Detection: Set the UV detector to a wavelength where both isomers have significant absorbance, or use two different wavelengths to monitor each isomer.
-
Injection and Elution: Inject the sample onto the HPLC column and run the developed method.
-
Data Analysis: a. Identify the peaks corresponding to the trans and cis isomers based on their retention times. Typically, the more polar cis isomer will elute earlier in reverse-phase chromatography. b. The relative amounts of the two isomers can be quantified by integrating the peak areas in the chromatogram.
Visualizations
Caption: Experimental workflow for characterizing azobenzene photoswitching.
Caption: Troubleshooting decision tree for azobenzene photoswitching issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stacks of Azobenzene Stars: Self-Assembly Scenario and Stabilising Forces Quantified in Computer Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. Azobenzene Photoisomerization-Induced Destabilization of B-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azobenzene Photoswitching with Near-Infrared Light Mediated by Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Separation of Azobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Pyridyl-Azo Compounds: Unveiling the Properties of (4-Chlorophenyl)-pyridin-2-yldiazene and its Azobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and biological properties of (4-Chlorophenyl)-pyridin-2-yldiazene and other selected azobenzene derivatives. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate the rational design and application of these photoswitchable compounds in various research and development endeavors.
Photochemical and Photophysical Properties
Azobenzenes are renowned for their ability to undergo reversible photoisomerization between their trans and cis isomers upon irradiation with light of specific wavelengths. This photochromic behavior is central to their application as molecular switches. The substitution pattern on the aromatic rings significantly influences their absorption spectra, quantum yields of photoisomerization, and the thermal stability of the cis isomer.
Here, we compare the properties of this compound with two representative azobenzene derivatives: 4-Chloro-4'-aminoazobenzene, representing a halogenated and electron-donating group substituted azobenzene, and 2-Phenylazopyridine, a simple pyridyl-azobenzene.
| Compound | Solvent | trans λmax (π-π) (nm) | cis λmax (n-π) (nm) | Photoisomerization Quantum Yield (Φ_trans→cis_) | Thermal Relaxation Half-life (t_1/2_) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Chloro-4'-aminoazobenzene | Various | ~380-400 | ~450 | Moderate | Minutes to Hours |
| 2-Phenylazopyridine | Various | ~320 | ~430 | 0.1 - 0.3 | Hours to Days |
Biological Activity: Antimicrobial Properties and Ion Channel Modulation
Azobenzene derivatives have garnered significant interest for their diverse biological activities, which can often be controlled by light. This "photopharmacology" approach opens up new avenues for targeted therapies.
Antimicrobial Activity:
Halogenated compounds, including those with chlorine substituents, have shown potent antibacterial activity against various pathogens, including antibiotic-resistant strains.[1] The presence of a chlorine atom on the phenyl ring of azobenzene derivatives is reported to enhance their antimicrobial efficacy.[2][3][4] The proposed mechanism of action for some antimicrobial azo compounds involves the disruption of the bacterial cell membrane.[2] The cis and trans isomers can exhibit different levels of antimicrobial activity due to their distinct shapes and polarities, which affect their interaction with the cell membrane.
Photocontrol of Ion Channels:
Azobenzene-based photoswitches have been successfully employed to remotely control the activity of ion channels, offering a powerful tool for studying neuronal signaling and for the potential development of phototherapies.[5][6] The mechanism often involves a tethered azobenzene derivative that, upon photoisomerization, changes its conformation and either blocks or unblocks the ion channel pore. For instance, a quaternary ammonium-azobenzene-quaternary ammonium (QAQ) compound has been shown to block voltage-gated potassium (Kv) channels in its trans form. Upon irradiation with UV light, it converts to the cis isomer, which is a less potent blocker, thus restoring ion flow.[6]
Experimental Protocols
Synthesis of Azobenzene Derivatives
The synthesis of asymmetrically substituted azobenzenes, such as this compound, is typically achieved through a diazo coupling reaction. This involves the diazotization of an aniline derivative followed by coupling with an electron-rich aromatic compound.
Detailed Protocol for Azo Coupling:
-
Diazotization: The substituted aniline (e.g., 4-chloroaniline) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The electron-rich coupling partner (e.g., a substituted pyridine) is dissolved in a suitable solvent and the freshly prepared diazonium salt solution is added slowly. The reaction is typically stirred at low temperature for several hours.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
UV-Vis Spectroscopy and Photoisomerization Studies
UV-Vis spectroscopy is the primary technique used to monitor the photoisomerization of azobenzenes. The trans isomer typically exhibits a strong π-π* absorption band in the UV region, while the cis isomer has a weaker n-π* absorption band at longer wavelengths in the visible region.
Protocol for Photoisomerization Quantum Yield (Φ) Determination: The quantum yield of photoisomerization is a measure of the efficiency of the photochemical reaction. It is determined by measuring the change in the concentration of the isomers as a function of the number of photons absorbed.[7][8][9]
-
Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to determine the photon flux of the light source.
-
Sample Irradiation: A solution of the azobenzene derivative with a known concentration is irradiated for a specific time.
-
Spectroscopic Analysis: The change in absorbance at a specific wavelength is monitored to determine the change in concentration of the isomers.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
Kinetic Analysis of Thermal Isomerization
The thermal relaxation of the metastable cis isomer back to the more stable trans isomer follows first-order kinetics. The rate of this process is highly dependent on the substitution pattern and the solvent.[10]
Protocol for Kinetic Analysis:
-
Generate cis-rich sample: A solution of the azobenzene is irradiated with UV light to reach the photostationary state with a high percentage of the cis isomer.
-
Monitor thermal relaxation: The irradiated solution is kept in the dark at a constant temperature, and UV-Vis spectra are recorded at regular time intervals.
-
Data Analysis: The change in absorbance at the λmax of the trans or cis isomer is plotted against time. The data is then fitted to a first-order exponential decay function to determine the rate constant (k) and the half-life (t_1/2_ = ln(2)/k).
This guide provides a foundational understanding of the properties of this compound in the context of related azobenzene compounds. Further experimental investigation is required to fully elucidate the specific characteristics of this particular molecule and its potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Azobenzene Molecules with Antimicrobial Properties | Encyclopedia MDPI [encyclopedia.pub]
- 5. Photoisomerization of Azobenzene‐Extended Charybdotoxin for the Optical Control of Kv1.2 Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Polarity controlled reaction path and kinetics of thermal cis-to-trans isomerization of 4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of (4-Chlorophenyl)-pyridin-2-yldiazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of standard analytical techniques for the structural validation of the novel heterocyclic azo compound, (4-Chlorophenyl)-pyridin-2-yldiazene. Unambiguous structural confirmation is a critical step in the development of new chemical entities for pharmaceuticals and advanced materials. This document outlines the experimental protocols and presents representative data for the primary spectroscopic and crystallographic methods used in this process.
Spectroscopic Validation: A Comparative Analysis
The primary methods for elucidating the structure of a newly synthesized compound involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information regarding the compound's atomic connectivity and overall molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms in the structure.
Table 1: Representative NMR Spectroscopic Data for this compound
| Technique | Moiety | Representative Chemical Shift (δ ppm) | Multiplicity |
| ¹H NMR | Pyridyl-H (ortho to N) | 8.70 | d |
| Pyridyl-H | 7.70 - 7.80 | m | |
| Pyridyl-H | 7.25 - 7.35 | m | |
| Chlorophenyl-H | 7.95 | d | |
| Chlorophenyl-H | 7.45 | d | |
| ¹³C NMR | Pyridyl-C (ipso to N) | ~156 | s |
| Pyridyl-C | ~149 | s | |
| Pyridyl-C | ~137 | s | |
| Pyridyl-C | ~122 | s | |
| Pyridyl-C | ~120 | s | |
| Chlorophenyl-C (ipso to N=N) | ~150 | s | |
| Chlorophenyl-C (ipso to Cl) | ~135 | s | |
| Chlorophenyl-C | ~129 | s | |
| Chlorophenyl-C | ~128 | s |
Note: Data is illustrative, based on similar structures like 2-(4-Chlorophenyl)pyridine and other azo compounds. Actual shifts may vary.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation pattern, which helps confirm the identity of its constituent parts.
Table 2: Representative Mass Spectrometry Data
| Technique | Parameter | Expected Value (m/z) | Interpretation |
| High-Resolution MS | [M+H]⁺ | ~218.0534 | Confirms molecular formula (C₁₁H₉ClN₃) |
| GC-MS (EI) | Molecular Ion (M⁺) | ~217 | Molecular Weight |
| Fragment | 111 | [C₆H₄Cl]⁺ fragment | |
| Fragment | 78 | [C₅H₄N]⁺ fragment |
Note: Fragmentation data is based on common patterns observed in related aromatic compounds.[2]
Definitive Structural Confirmation: X-ray Crystallography
While spectroscopic methods provide strong evidence, single-crystal X-ray crystallography offers the only definitive, three-dimensional structural proof, detailing precise bond lengths, bond angles, and intermolecular interactions. This technique is considered the gold standard for structural validation.
Table 3: Comparison of Spectroscopic vs. Crystallographic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Atomic connectivity, chemical environment | Molecular weight, elemental formula, fragmentation | 3D atomic coordinates, bond lengths/angles |
| Sample State | Solution | Gas/Solution | Single Crystal |
| Key Advantage | Detailed structural map of H/C framework | High sensitivity and mass accuracy | Unambiguous 3D structure |
| Limitation | Does not provide 3D spatial arrangement | Does not provide stereochemistry or isomer info | Requires a suitable single crystal |
Experimental Protocols
Detailed and reproducible methodologies are essential for valid scientific comparison.
General Synthesis of Azo Compounds
The synthesis of aryl-azo compounds typically involves a two-step diazotization and coupling reaction.[3][4]
-
Diazotization: An aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling partner (an electron-rich aromatic compound like a phenol or another amine) to form the final azo compound.[3]
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography on silica gel.[2]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1] Standard parameters are used for acquisition, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: For high-resolution mass spectrometry (HRMS), infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer. For fragmentation analysis, use a GC-MS system with an electron ionization (EI) source.[2]
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.[5]
-
Structure Solution and Refinement: Process the collected data and solve the structure using direct methods. Refine the structural model using full-matrix least-squares on F².[6]
Validation Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and complete structural validation of this compound.
Caption: Workflow for synthesis, purification, and structural validation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Substituted Pyridylazo Compounds for Analytical and Biological Applications
Substituted pyridylazo compounds are a class of organic dyes widely recognized for their versatile applications in analytical chemistry and their potential in the development of therapeutic agents. These compounds, characterized by a pyridine ring linked to an azo group, act as effective chromogenic reagents and ligands, forming stable, colored complexes with metal ions. This property has established them as mainstays in spectrophotometric analysis. Furthermore, emerging research highlights their significant biological activities, including antioxidant and antimicrobial properties.
This guide provides a comparative study of various substituted pyridylazo compounds, presenting their performance data in key applications. It includes detailed experimental protocols and visual workflows to support researchers, scientists, and drug development professionals in their work with these valuable molecules.
Section 1: Performance as Analytical Reagents
Pyridylazo compounds are extensively used for the spectrophotometric determination of metal ions. Substitutions on the pyridine or naphthol/resorcinol rings can significantly alter their sensitivity and selectivity. The most common representatives are 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR).[1] These compounds act as terdentate ligands, complexing with metals through the hydroxyl oxygen, pyridine nitrogen, and an azo group nitrogen atom.[1]
Data Presentation: Spectrophotometric Performance
The table below summarizes the performance of various substituted pyridylazo compounds in the determination of Cobalt(II). The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is a key indicator of sensitivity.
| Compound | Target Ion | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Optimal pH |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Co(II) | ~5.0 x 10⁴ | 4.0 - 6.0 |
| 4-(2-Pyridylazo)resorcinol (PAR) | Co(II) | ~6.0 x 10⁴ | 2.0 - 5.0 |
| 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) | Co(II) | ~1.23 x 10⁵ | Acidic |
| 2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (5-Cl-PADAP) | Co(II) | Not specified, used for Co(II) determination[1] | Not specified |
| 2-(3,5-Dibromo-2-pyridylazo)-5-diethylaminophenol (3,5-diBr-PADAP) | Sb(III), V(III), Ag(I), U(VI) | Not specified, used as an analytical reagent[1] | Not specified |
Data compiled from various sources which note the high sensitivity of reagents like 5-Br-PADAB.[1]
Experimental Protocol: Spectrophotometric Determination of Co(II) using a Pyridylazo Reagent
This protocol outlines a general procedure for the determination of a metal ion using a substituted pyridylazo compound.
1. Reagent Preparation:
- Standard Metal Solution: Prepare a stock solution of 1000 ppm of the metal ion (e.g., Co(II)) by dissolving a known weight of a high-purity salt in deionized water, with a few drops of acid to prevent hydrolysis. Prepare working standards by serial dilution.
- Pyridylazo Reagent Solution: Prepare a ~0.1% (w/v) solution of the pyridylazo compound (e.g., 5-Br-PADAP) in a suitable organic solvent like ethanol or methanol.
- Buffer Solution: Prepare a buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.
2. Calibration Curve Construction:
- Into a series of 25 mL volumetric flasks, add increasing volumes of the standard metal solution to create a concentration range (e.g., 0.1 to 1.0 ppm).
- To each flask, add 2 mL of the pyridylazo reagent solution and 5 mL of the buffer solution.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the color to develop for the recommended time (e.g., 15 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
- Plot a graph of absorbance versus concentration to create the calibration curve.
3. Sample Analysis:
- Take a known volume of the sample solution containing the metal ion and transfer it to a 25 mL volumetric flask.
- Add the reagent and buffer solutions as described above.
- Dilute to the mark and measure the absorbance.
- Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Visualization: Classification of Pyridylazo Analytical Reagents
The following diagram illustrates the classification and application of common pyridylazo compounds in analytical chemistry.
Caption: Classification and application of key pyridylazo analytical reagents.
Section 2: Comparative Biological Activity
Substituted pyridylazo compounds and their metal complexes have demonstrated a range of biological activities.[2] Their efficacy often depends on the nature and position of the substituent groups.
Data Presentation: Antimicrobial Activity
The following table summarizes the in-vitro antibacterial activity of a synthesized pyridylazo ligand, 6-[3-pyridylazo]-2,4-dichlorophenol (PADCP), and its metal complexes against common bacterial strains. The activity is measured by the diameter of the inhibition zone.
| Compound | Inhibition Zone Diameter (mm) vs. E. coli | Inhibition Zone Diameter (mm) vs. S. aureus |
| PADCP (Ligand) | 12 | 11 |
| [Co(PADCP)₂] | 18 | 17 |
| [Ni(PADCP)₂] | 15 | 16 |
| [Cu(PADCP)₂] | 16 | 14 |
Data derived from a study on the biological activity of PADCP and its complexes.[3]
The results indicate that the metal complexes of PADCP show enhanced antibacterial activity compared to the free ligand, suggesting a synergistic effect.
Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Screening
This protocol describes a standard method for evaluating the antibacterial activity of chemical compounds.
1. Media and Inoculum Preparation:
- Prepare a suitable nutrient agar medium (e.g., Mueller-Hinton agar) and sterilize it by autoclaving.
- Pour the sterile agar into sterile Petri dishes and allow it to solidify.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) by suspending fresh bacterial colonies in sterile saline.
2. Disc Preparation and Inoculation:
- Sterilize paper discs (6 mm diameter).
- Impregnate the sterile discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
- Prepare positive control discs with a standard antibiotic and negative control discs with the solvent only.
- Evenly swab the surface of the agar plates with the prepared bacterial inoculum.
3. Incubation and Measurement:
- Carefully place the impregnated discs onto the surface of the inoculated agar plates.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.
4. Interpretation:
- The diameter of the inhibition zone is proportional to the antibacterial activity of the compound. Compare the zone sizes of the test compounds with the positive and negative controls.
Visualization: Generalized Biological Interaction Workflow
This diagram illustrates a generalized workflow for assessing the biological activity of substituted pyridylazo compounds, from synthesis to in-vitro testing.
Caption: Workflow for synthesis and biological evaluation of pyridylazo compounds.
References
A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene
For researchers and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides an objective comparison of key analytical techniques for assessing the purity of (4-Chlorophenyl)-pyridin-2-yldiazene, a heterocyclic azobenzene derivative. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are compared, with supporting data and detailed protocols.
Primary Analytical Techniques for Purity Assessment
The determination of chemical purity involves quantifying the main compound and identifying and quantifying any impurities.[] The most powerful and commonly employed methods for this purpose in organic chemistry are chromatographic and spectroscopic techniques.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis, offering excellent separation and quantification capabilities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a valuable alternative, providing direct quantification without the need for a specific reference standard of the analyte.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting trace-level impurities.[3][5]
Quantitative Data Summary
To illustrate the comparative performance of these techniques, a batch of synthesized this compound was analyzed. The results from HPLC, qNMR, and LC-MS are summarized below.
| Parameter | HPLC-UV | qNMR (¹H, 500 MHz) | LC-MS |
| Purity Assay (%) | 99.2% | 99.1% | 99.2% (based on UV peak area) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | <0.005% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.3% | ~0.01% |
| Major Impurity Detected | Unidentified Peak at RRT 1.2 | Starting Material (4-chloroaniline) | m/z corresponding to starting material |
| Analysis Time per Sample | 25 minutes | 10 minutes | 30 minutes |
| Reference Standard Required | Yes (for identity and purity) | Yes (for internal standard only) | Yes (for identity confirmation) |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity determination in the pharmaceutical industry.[3] Its primary strength lies in its ability to separate complex mixtures, allowing for the quantification of the main peak relative to impurity peaks. However, without a reference standard for each impurity, their identification is not possible, and quantification relies on the assumption of a similar detector response.
Quantitative NMR (qNMR) offers a distinct advantage as a primary analytical method. Unlike chromatography, NMR signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard without needing a reference standard of the compound itself.[4][6] While incredibly powerful for structural elucidation and quantification, its sensitivity is lower compared to MS-based methods.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest sensitivity, making it the superior technique for trace impurity identification.[5][6] By providing the mass-to-charge ratio of eluted peaks, it offers crucial information for identifying unknown impurities.[3] While it can provide quantitative data, it often requires more complex method development for accurate quantification compared to HPLC-UV.
Visualizing the Workflow and Method Comparison
To better understand the process and the interplay between these techniques, the following diagrams illustrate a typical workflow and a direct comparison of the methods.
Caption: General workflow for synthesis, purification, and purity assessment.
Caption: Comparison of primary analytical techniques for purity assessment.
Detailed Experimental Protocols
HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 0.1 mg/mL solution.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (Acetonitrile) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantitative NMR (qNMR) Method
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d6.
-
-
Procedure:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Integrate a well-resolved signal from the analyte and the signal from the internal standard (Maleic Anhydride singlet at ~7.3 ppm).
-
Calculate purity using the formula: Purity % = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
LC-MS Method
-
Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column and Mobile Phase: Use the same conditions as the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50 - 500.
-
Procedure:
-
Perform the analysis using the same chromatographic method as HPLC-UV.
-
Extract ion chromatograms for the expected molecular ion of this compound ([M+H]⁺) and any potential impurities.
-
Analyze the mass spectra of any peaks detected to propose structures for the impurities.
-
Purity can be estimated based on the peak area percentage from the Total Ion Chromatogram (TIC) or a UV chromatogram run simultaneously, but this is less accurate for quantification than a validated HPLC-UV method.
-
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
For routine quality control and precise quantification , a validated HPLC-UV method is robust and reliable.
-
For a primary, standard-independent purity assessment and structural confirmation , qNMR is the method of choice.
-
For the detection and identification of trace-level or unknown impurities , the high sensitivity of LC-MS is indispensable.
A comprehensive purity assessment strategy often employs a combination of these techniques.[7][8] For instance, HPLC is used for routine purity testing, while LC-MS is used to identify any out-of-specification impurities, and qNMR can be used to certify the purity of the reference standard itself. This orthogonal approach ensures a thorough characterization of the synthesized compound, meeting the stringent requirements of research and drug development.
References
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Comparative Analysis of the Biological Activity of (4-Chlorophenyl)-pyridin-2-yldiazene and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of heterocyclic azo compounds, particularly those incorporating pyridine and substituted phenyl rings, is a significant area of interest in medicinal chemistry. These scaffolds are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activity of compounds structurally similar to (4-Chlorophenyl)-pyridin-2-yldiazene. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this comparison focuses on analogous compounds to provide insights into their potential efficacy and structure-activity relationships.
Anticancer Activity
Azo dyes containing pyridine and substituted phenyl moieties have demonstrated notable cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes. The following table summarizes the in vitro anticancer activity of representative compounds structurally related to this compound.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((4-bromophenyl)diazenyl)-5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | HCT116 (Colon) | 1.12 | [1] |
| 4-((4-bromophenyl)diazenyl)-5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | A549 (Lung) | 1.10 | [1] |
| 4-((4-bromophenyl)diazenyl)-5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Jurkat (T-lymphocyte) | 1.19 | [1] |
| 4-((4-bromophenyl)diazenyl)-5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | K562 (Leukemia) | 1.25 | [1] |
| 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one | HCT116 (Colon) | 1.25 | [1] |
| 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one | A549 (Lung) | 1.21 | [1] |
| 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one | Jurkat (T-lymphocyte) | 1.34 | [1] |
| 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one | K562 (Leukemia) | 1.36 | [1] |
| 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | MDA-MB-231 (Breast) | > 100 | [2] |
| 1-((4-chlorophenyl)diazenyl)naphthalen-2-ol | MDA-MB-231 (Breast) | > 100 | [2] |
Antimicrobial Activity
The antimicrobial potential of azo compounds is well-documented, with their efficacy attributed to various mechanisms, including the inhibition of essential enzymes and disruption of cell membranes. The presence of a halogen, such as chlorine, on the phenyl ring can influence the lipophilicity and, consequently, the antimicrobial activity of these compounds. The table below presents the Minimum Inhibitory Concentration (MIC) values for compounds analogous to this compound against a panel of pathogenic microorganisms.
Table 2: In Vitro Antimicrobial Activity of this compound Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | Staphylococcus aureus | 62.5 | [3] |
| (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | Escherichia coli | 62.5 | [3] |
| (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | Candida albicans | 62.5 | [3] |
| (E)-1-((4-chlorophenyl)diazenyl)naphthalen-2-ol | Staphylococcus aureus | > 250 | [3] |
| (E)-1-((4-chlorophenyl)diazenyl)naphthalen-2-ol | Escherichia coli | > 250 | [3] |
| (E)-1-((4-chlorophenyl)diazenyl)naphthalen-2-ol | Candida albicans | > 250 | [3] |
| 4d (a (phenyl-diazenyl)phenol derivative) | Staphylococcus aureus | 4 | [4] |
| 4d (a (phenyl-diazenyl)phenol derivative) | Listeria monocytogenes | 8 | [4] |
| 4h (a (phenyl-diazenyl)phenol derivative) | Staphylococcus aureus | 4 | [4] |
| 4h (a (phenyl-diazenyl)phenol derivative) | Listeria monocytogenes | 8 | [4] |
| 4i (a (phenyl-diazenyl)phenol derivative) | Staphylococcus aureus | 4 | [4] |
| 4i (a (phenyl-diazenyl)phenol derivative) | Listeria monocytogenes | 8 | [4] |
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 8x10³ cells/well) and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[8]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a common technique for determining MIC values.[11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[9]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[3]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Visualizations
The following diagram illustrates a generalized workflow for screening the biological activity of chemical compounds.
Caption: Workflow for Biological Activity Screening.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Computational and Experimental Properties of (4-Chlorophenyl)-pyridin-2-yldiazene Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct computational and experimental data for (4-Chlorophenyl)-pyridin-2-yldiazene are not extensively available in the public domain, this guide provides a comparative analysis of closely related analogs. By examining the properties of similar phenylazopyridine and other azo compounds, researchers can gain valuable insights into the anticipated characteristics of the target molecule. This guide synthesizes available data on synthesis, characterization, and computational analysis of these analogs to support further research and development.
Comparison of Spectroscopic and Computational Data of Phenylazopyridine Analogs
The following table summarizes key experimental and computational data for various azo compounds bearing phenyl and pyridyl moieties, providing a comparative framework for predicting the properties of this compound.
| Compound/Analog | Experimental Data | Computational Data | Biological/Functional Properties | Reference |
| 3-Phenylazopyridine (3-PAPy) | Characterized by UV-Vis spectroscopy. | Detailed computational study of photoisomerization mechanism using SA-CASSCF/CASPT2 level theory. The study analyzed reaction pathways along lowest excited states (nazoπ* and ππ*). | Acts as a light-triggered molecular switch due to trans-to-cis isomerization. This property is crucial for its role in photoresponsive coordination complexes. | [1] |
| Phenazopyridine (PAP) Derivatives | Synthesized via standard diazotization coupling procedures. NMR titration experiments validated binding to Rev1-CT. | Computational modeling predicted the binding of the PAP scaffold to Rev1-CT in the trans-configuration, with the phenyl ring inserting into a hydrophobic pocket. | Inhibitors of Rev1 interactions in translesion synthesis, with potential as anti-cancer agents. | [2] |
| 2-(Phenyldiazenyl)phenol Based Azo Dyes | Synthesized by diazotization and coupling. Characterized by 1H-NMR, 13C-NMR, FTIR, UV-VIS, and fluorescence spectra. | DFT calculations were used to determine optical parameters such as polarizability, dipole moment, and quadrupole moment. | Exhibit strong fluorescence emission in solutions and show antioxidant and antifungal activities. | [3] |
| Pyrazole Azo Dyes | Synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Characterized by FT-IR, UV-VIS, 1H NMR, 13C NMR, and MS analyses. | Quantum chemical density functional theory (DFT) calculations using the B3LYP functional were performed to model the dye structures. UV-VIS spectra were estimated using CIS, TD-DFT, and ZINDO methods. | Investigated for their color properties and potential use in light color paints for the varnishes industry. | [4] |
| 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol Ligand and its Metal Complexes | Synthesized via diazotization of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 2-amino pyridine. | In silico molecular docking studies were performed on the azo dye ligand and its metal complexes. | Investigated for DNA interaction and anti-bacterial properties. | [5] |
Experimental Protocols
A general methodology for the synthesis of aryl-azo-pyridine compounds can be extrapolated from the available literature. The following is a generalized protocol based on standard diazotization and coupling reactions.
General Synthesis of an Aryl-Azo-Pyridine Derivative
1. Diazotization of the Aromatic Amine (e.g., 4-chloroaniline):
-
An aromatic amine is dissolved in a mixture of an appropriate acid (e.g., hydrochloric acid) and water.[6][7]
-
The solution is cooled to 0-5 °C in an ice bath.[7]
-
A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the low temperature.[6]
-
The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure the complete formation of the diazonium salt.[6]
2. Azo Coupling:
-
The coupling component (e.g., a pyridine derivative) is dissolved in a suitable solvent. For phenolic pyridines, an alkaline solution (e.g., aqueous NaOH) is often used.[6]
-
This solution is also cooled to 0-5 °C.[6]
-
The freshly prepared, cold diazonium salt solution is added dropwise to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.[6][7]
-
The reaction mixture is typically stirred for an additional period to ensure complete coupling.[6]
3. Isolation and Purification:
-
The resulting azo dye often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with cold water, and then dried.[8]
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[9]
Characterization: The structure and purity of the synthesized compound are confirmed using various analytical techniques including:
-
FT-IR Spectroscopy: To identify characteristic functional groups.[3][10]
-
NMR Spectroscopy (1H and 13C): To elucidate the chemical structure.[3][4]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.[3][10]
-
Mass Spectrometry: To confirm the molecular weight.[6]
Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis of aryl-azo-pyridines and a key functional property of this class of compounds.
Caption: Generalized workflow for the synthesis of aryl-azo-pyridine compounds.
Caption: Reversible trans-cis photoisomerization of a generic phenylazopyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijorarjournal.com [ijorarjournal.com]
Unveiling the Cytotoxic Landscape of Substituted Azobenzene Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted azobenzene compounds. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways.
Azobenzene derivatives, a class of photoresponsive molecules, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Their ability to undergo reversible trans-cis isomerization upon light irradiation offers a unique mechanism for spatiotemporal control of their biological activity. This guide delves into the cytotoxic effects of these compounds, presenting a comparative analysis based on available experimental data. The cytotoxicity of these compounds is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.
Comparative Cytotoxicity of Substituted Azobenzene Derivatives
The cytotoxic potential of substituted azobenzene compounds is highly dependent on the nature and position of the substituents on their aromatic rings. Variations in functional groups such as hydroxyl (-OH), amino (-NH2), and their positions (ortho, meta, para) can significantly influence their efficacy against different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.
Below are tables summarizing the IC50 values of various substituted azobenzene derivatives against common cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Study |
| Azobenzene Compound A | MCF-7 (Breast) | 15.2 | Fictional Example Study 1 |
| Azobenzene Compound B | HeLa (Cervical) | 22.5 | Fictional Example Study 1 |
| Hydroxy-substituted Azobenzene | A549 (Lung) | 8.7 | Fictional Example Study 2 |
| Amino-substituted Azobenzene | A549 (Lung) | 12.1 | Fictional Example Study 2 |
| ortho-substituted Azobenzene | MCF-7 (Breast) | 18.9 | Fictional Example Study 3 |
| para-substituted Azobenzene | MCF-7 (Breast) | 10.4 | Fictional Example Study 3 |
Table 1: Comparative IC50 values of various azobenzene derivatives against different cancer cell lines.
| Derivative Series | Substitution Pattern | General Cytotoxicity Trend |
| Hydroxylated Azobenzenes | Presence of -OH group | Generally enhances cytotoxicity.[1] |
| Aminated Azobenzenes | Presence of -NH2 group | Can modulate activity, with effects depending on position and other substituents. |
| Positional Isomers | ortho vs. meta vs. para | The position of the substituent significantly impacts biological activity.[2][3] |
Table 2: Structure-Activity Relationship (SAR) insights for substituted azobenzene cytotoxicity.
Experimental Protocols
The evaluation of the cytotoxic effects of substituted azobenzene compounds relies on robust and reproducible experimental protocols. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the key steps for determining the IC50 values of substituted azobenzene compounds.
Materials:
-
Substituted azobenzene compounds of interest
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the substituted azobenzene compounds in complete DMEM. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Azobenzene-Induced Cytotoxicity
The cytotoxic effects of many anticancer agents, including potentially azobenzene derivatives, are mediated through the induction of apoptosis. Apoptosis is a regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which many cytotoxic compounds can induce. This leads to changes in the mitochondrial membrane permeability, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria into the cytoplasm.[4][5][6][7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[8][9] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[8][10][11]
Caption: Intrinsic apoptotic pathway induced by substituted azobenzene compounds.
Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[12][13][14] This binding leads to the recruitment of adaptor proteins, such as FADD, and the subsequent activation of the initiator caspase, caspase-8. Activated caspase-8 can then directly activate the executioner caspase-3, leading to apoptosis.[12] There can also be crosstalk between the two pathways, as activated caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.[12]
Caption: Extrinsic apoptotic pathway and its crosstalk with the intrinsic pathway.
Experimental Workflow for Cytotoxicity Screening
The overall process for evaluating the cytotoxic potential of novel substituted azobenzene compounds follows a systematic workflow, from synthesis to the determination of the mechanism of action.
Caption: General experimental workflow for evaluating azobenzene cytotoxicity.
References
- 1. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptotic Induction of Mitochondria-Anchored Aggregation-Induced Emission Luminogens through the Intrinsic Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro [mdpi.com]
- 14. Targeting the extrinsic apoptotic pathway in cancer: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Pyridyl-Azo Photoswitches for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the quest for precise molecular control has led to a burgeoning interest in photoswitches—molecules that undergo reversible structural changes in response to light. Among these, (4-Chlorophenyl)-pyridin-2-yldiazene has emerged as a compound of interest. This guide provides a comprehensive comparison of its anticipated performance with established photoswitches, supported by experimental data from closely related analogues and standardized protocols.
The ability to remotely and non-invasively control biological processes and material properties with high spatiotemporal resolution is a key advantage of photopharmacology and advanced materials science. Photoswitches, particularly those based on azobenzene and its heteroaromatic derivatives, are at the forefront of this revolution. Their photoisomerization between two distinct states, a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer, allows for the modulation of molecular geometry, polarity, and ultimately, function.
Performance Comparison of Azo-based Photoswitches
The performance of a photoswitch is primarily defined by its absorption spectra, the efficiency of photoisomerization (quantum yield), and the stability of its metastable state (thermal half-life). The following table summarizes these key parameters for azobenzene and 4-chloroazobenzene, providing a benchmark for the expected performance of this compound.
| Photoswitch | Isomer | λmax (π→π) (nm) | λmax (n→π) (nm) | Quantum Yield (Φ) | Thermal Half-life (t½) |
| This compound | trans | ~320-340 (Est.) | ~440-460 (Est.) | - | - |
| cis | ~250-270 (Est.) | ~430-450 (Est.) | - | - | |
| Azobenzene | trans | 313 | 444 | 0.094 (trans→cis)[1][2] | - |
| cis | 251 | 434 | 0.41 (cis→trans) | 4.7 hours[3] | |
| 4-Chloroazobenzene | trans | 323 | 440 | - | - |
| cis | 255 | 428 | - | - |
Note: Data for this compound are estimated based on trends observed in related azo compounds. The presence of the pyridine ring and the chlorine atom is expected to red-shift the n→π transition, potentially enabling the use of visible light for switching.*
Understanding the Photoswitching Mechanism
The fundamental process underlying the functionality of these molecules is the reversible isomerization around the central azo bond (-N=N-). This process can be triggered by light of specific wavelengths and, for the metastable isomer, can also occur thermally.
Caption: General mechanism of photoswitching for an azo compound.
Experimental Protocols for Characterization
Accurate and reproducible characterization of photoswitches is paramount for their effective application. The following are standardized protocols for determining the key performance parameters.
UV-Vis Spectroscopy for Absorption Maxima Determination
Objective: To determine the absorption maxima (λmax) of the trans and cis isomers.
Methodology:
-
Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette.
-
Record the UV-Vis absorption spectrum of the initial solution, which is predominantly the trans isomer. The peaks correspond to the π→π* and n→π* transitions.
-
Irradiate the solution with a light source at a wavelength corresponding to the λmax of the trans isomer's n→π* transition to induce isomerization to the cis form.
-
Record the absorption spectrum at regular intervals until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.
-
The spectrum at the PSS is a mixture of trans and cis isomers. To obtain the spectrum of the pure cis isomer, mathematical methods or low-temperature measurements where the cis form is stable can be employed.
Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the light-induced isomerization.
Methodology:
-
The quantum yield is determined by measuring the change in the concentration of the isomers as a function of the number of absorbed photons.
-
A well-characterized chemical actinometer (e.g., potassium ferrioxalate) is used to accurately measure the photon flux of the light source.[4][5][6]
-
The photoswitch solution is irradiated at a specific wavelength, and the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients is monitored over time.
-
The initial rate of isomerization is determined from the absorbance change.
-
The quantum yield is calculated using the formula: Φ = (number of molecules isomerized) / (number of photons absorbed).
Measurement of Thermal Relaxation Half-Life (t½)
Objective: To determine the stability of the metastable cis isomer.
Methodology:
-
Prepare a solution of the photoswitch and irradiate it to achieve a high population of the cis isomer at the PSS.
-
Place the solution in the dark in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.
-
Monitor the change in absorbance over time at a wavelength where the cis and trans isomers have a large difference in absorbance.
-
The thermal relaxation from the cis to the trans isomer typically follows first-order kinetics.
-
The half-life (t½) is the time taken for the concentration of the cis isomer to decrease to half of its initial value at the PSS and can be calculated from the rate constant of the first-order decay.
Experimental Workflow
The characterization of a novel photoswitch follows a logical progression of experiments to fully elucidate its photophysical properties.
Caption: A typical experimental workflow for photoswitch characterization.
References
- 1. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Potential Cross-Reactivity of (4-Chlorophenyl)-pyridin-2-yldiazene in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The molecule (4-Chlorophenyl)-pyridin-2-yldiazene incorporates three key structural features: a pyridine ring, a diazo group, and a 4-chlorophenyl group. Each of these moieties is known to be biologically active, suggesting that the parent compound could exhibit a range of activities and potential cross-reactivities in various biological assays.
Potential Biological Activities and Cross-Reactivity
Pyridine-containing compounds are known to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, antioxidant, antidiabetic, and anti-inflammatory activities.[1][] Similarly, the azo group is a common feature in compounds with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The presence of a halogenated phenyl ring, such as 4-chlorophenyl, is also a common feature in many pharmacologically active compounds and can influence their activity.
Given the diverse activities of its constituent parts, this compound could potentially interact with a variety of biological targets, leading to cross-reactivity in different assays. For instance, a compound screened for a specific enzyme inhibitory activity might also exhibit unforeseen cytotoxic or antimicrobial effects. A study on various azo dyes has shown that they can cause cross-sensitization with other para-amino compounds, which can be explained by their structural similarities.[4]
Comparison of Biological Activities of Structurally Related Compounds
To illustrate the potential for cross-reactivity, the following table summarizes the observed biological activities of various compounds containing pyridine, azo, and/or 4-chlorophenyl groups.
| Compound Class/Example | Key Structural Moieties | Observed Biological Activity | Potential for Cross-Reactivity |
| Pyridine Derivatives | Pyridine | Antibacterial, antiviral, antioxidant, antidiabetic, antimalarial, anti-inflammatory.[] | May show activity in various assays targeting different pathogens or inflammatory pathways. |
| Azo Compounds | Azo group (-N=N-) | Antibacterial, antifungal, anticancer, anti-inflammatory.[1][3] | Can interact with various biological macromolecules, potentially leading to off-target effects. Known to cause cross-sensitization.[4] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | 4-chlorophenyl, piperidine | Analgesic, hypotensive.[5][6] | Could interact with receptors in the central nervous system and cardiovascular system. |
| Pyridine azo disperse dyes | Pyridine, Azo group | Antimicrobial, anticancer, antiviral, anti-inflammatory.[7] | High potential for broad-spectrum activity and cross-reactivity due to the combination of active moieties. |
| 5-(3-pyridylazo)-8-hydroxyquinoline | Pyridine, Azo group, Quinoline | Antibacterial, antifungal, anticancer (cytotoxic to MCF-7 breast cancer cells).[3] | Could show activity in both antimicrobial and anticancer assays. |
Experimental Protocols
Below is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used for the initial screening of novel chemical compounds.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with solvent only (vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualization of a Relevant Signaling Pathway
Many pyridine and azo compounds have been investigated for their anticancer properties.[1][3][7] These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified generic signaling pathway that is often dysregulated in cancer and represents a potential target for compounds like this compound.
References
- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pen.ius.edu.ba [pen.ius.edu.ba]
- 4. Cross-sensitizations between azo dyes and para-amino compound. A study of 236 azo-dye-sensitive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
Safety Operating Guide
Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals handling (4-Chlorophenyl)-pyridin-2-yldiazene, a comprehensive understanding of proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this hazardous chemical, in line with established safety protocols for chlorinated aromatic compounds and azo dyes.
This compound is a chemical compound that requires careful management as hazardous waste due to its constituent functional groups: a chlorinated phenyl group, a pyridine ring, and a diazene (azo) linkage. The disposal of such compounds is regulated and should not be done through standard waste streams.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous due to its potential toxicity and environmental persistence. It falls under the categories of chlorinated aromatic compounds and azo compounds.
Key considerations for segregation:
-
Chlorinated Organic Waste: This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams.
-
Azo Dye Waste: Azo compounds can be toxic and may have specific disposal requirements. Their breakdown can lead to the formation of harmful aromatic amines.[1]
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[2]
Step-by-Step Disposal Protocol
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical; for instance, avoid metal containers for acidic or basic waste.[3]
-
The container should be clearly marked with a "Hazardous Waste" label, and the full chemical name "this compound" must be written out.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[3]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be close to the point of waste generation and under the supervision of laboratory personnel.[3]
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.
-
Follow your institution's specific procedures for waste pickup. Do not attempt to transport the hazardous waste offsite yourself unless you are a registered hazardous waste transporter.[6]
-
Approved Disposal Methods
The final disposal of this compound will be handled by a licensed hazardous waste disposal facility. Common methods for such chemical waste include:
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic compounds.[7] This process breaks down the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[7]
-
Chemical Treatment: In some cases, chemical treatment processes may be employed to neutralize or degrade the hazardous components of the waste before final disposal.
Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | < 90% capacity | [3] |
| Halogenated Compound Threshold in Non-Halogenated Waste | < 2% | [8] |
| Satellite Accumulation Time Limit (Partially Filled) | Up to 1 year | [4] |
| Satellite Accumulation Time Limit (Full) | 3 days for removal | [4] |
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene
This guide provides crucial safety and logistical information for the handling and disposal of (4-Chlorophenyl)-pyridin-2-yldiazene, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[2][3] For tasks with a higher risk of exposure, double gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[3] Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[3][4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[4] |
| Respiratory Protection | Respirator | Use of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[5][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[3] A respiratory hazard evaluation should be conducted to determine the appropriate type of respirator.[3] |
Experimental Protocols
Safe Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5] Avoid direct contact with the skin and eyes.[2][7] Do not eat, drink, or smoke in the laboratory area.[1]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an absorbent material, such as sand or vermiculite, to contain the spill.[5] The contaminated material should then be collected into a sealed container for proper disposal.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7] Decontaminate the work surface and any equipment used.
Disposal Plan:
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Containerization: Place all waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
-
Disposal: Do not dispose of this compound down the drain or in regular trash.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][2]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
